molecular formula C8H7ClN2O2 B116096 Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride CAS No. 145335-90-6

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B116096
CAS No.: 145335-90-6
M. Wt: 198.6 g/mol
InChI Key: XRQZBGADESKIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H7ClN2O2 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQZBGADESKIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471036
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145335-90-6
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145335-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, a key heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical properties, a probable synthetic route, and the analytical techniques used to confirm its structure.

Compound Identity and Properties

This compound is a stable, solid form of the parent carboxylic acid. The hydrochloride salt enhances the compound's solubility in aqueous media, which is often advantageous for biological screening and formulation studies.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₈H₇ClN₂O₂--INVALID-LINK--
Molecular Weight 198.61 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 145335-90-6--INVALID-LINK--
Appearance White to off-white powder/solid--INVALID-LINK--
IUPAC Name imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride--INVALID-LINK--
Parent Compound Imidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 133427-08-4)--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the cyclization of a 2-aminopyridine derivative. A plausible and documented synthetic route starts from 2-aminonicotinic acid.

Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid

A general and efficient method for the synthesis of the parent acid involves the reaction of 2-aminonicotinic acid with a suitable two-carbon building block, such as 2-bromo-1,1-dimethoxyethane, followed by cyclization.

Experimental Protocol:

  • Reaction Setup: To a suspension of 2-aminonicotinic acid (1.0 eq.) in a suitable solvent such as acetonitrile, add 2-bromo-1,1-dimethoxyethane (1.0 eq.).

  • Reaction Conditions: Heat the resulting mixture in a microwave reactor at 150 °C for 2 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and collect the precipitate by filtration. Wash the solid sequentially with acetonitrile and hexane to yield Imidazo[1,2-a]pyridine-8-carboxylic acid as a solid.

Formation of the Hydrochloride Salt

The hydrochloride salt can be readily prepared by treating the free carboxylic acid with hydrochloric acid in a suitable solvent.

Experimental Protocol:

  • Salt Formation: Dissolve the synthesized Imidazo[1,2-a]pyridine-8-carboxylic acid in a minimal amount of a suitable alcohol, such as methanol or ethanol.

  • Acidification: Add a solution of hydrochloric acid (e.g., 1 M in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting precipitate by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain this compound.

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyridine-8-carboxylic acid

Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
2~8.0-8.2 (s)~110-115
3~7.8-8.0 (s)~140-145
5~8.2-8.4 (d)~125-130
6~7.0-7.2 (t)~115-120
7~7.5-7.7 (d)~110-115
8a-~145-150Bridgehead carbon
9 (C=O)-~165-170Carboxylic acid
COOH~12-13 (br s)-Acidic proton, may exchange

Note: Predicted chemical shifts are for the free acid in a solvent like DMSO-d₆. The hydrochloride salt may show slight variations in chemical shifts.

Mass Spectrometry (MS):

  • Expected Molecular Ion (M+) : For the free acid (C₈H₆N₂O₂), the expected exact mass is approximately 162.04 g/mol . In mass spectrometry, this would be observed as [M+H]⁺ at m/z 163.05.

  • Fragmentation Pattern : Common fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group, and potential cleavage of the imidazole or pyridine rings.

Infrared (IR) Spectroscopy:

A product specification sheet from Thermo Fisher Scientific indicates that the infrared spectrum of this compound conforms to its structure. Key expected vibrational frequencies include:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.

  • C=N and C=C stretches: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings.

  • N-H stretch (from HCl salt): A broad absorption may be present in the 2400-2800 cm⁻¹ region.

Visualizations

Chemical Structure

Caption: Chemical structure of the title compound.

Synthesis Pathway

G A 2-Aminonicotinic Acid C Imidazo[1,2-a]pyridine-8-carboxylic acid A->C Acetonitrile, 150°C, Microwave B 2-Bromo-1,1-dimethoxyethane B->C E This compound C->E Suitable Solvent D HCl D->E

Caption: Proposed synthesis of the title compound.

Structure Elucidation Workflowdot

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation A Synthesize Free Acid B Purify Free Acid A->B C Form Hydrochloride Salt B->C D Purify Salt C->D E 1H NMR D->E F 13C NMR D->F G Mass Spectrometry D->G H IR Spectroscopy D->H I Elemental Analysis D->I J Correlate Spectroscopic Data with Proposed Structure E->J F->J G->J H->J K Confirm Molecular Formula and Purity I->K L Final Structure Elucidation J->L K->L

An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a well-recognized privileged structure, appearing in numerous biologically active molecules.[1] This document outlines the multi-step synthesis from commercially available starting materials, providing detailed experimental protocols and a summary of relevant quantitative data.

Overall Synthetic Scheme

The synthesis of this compound can be achieved through a three-step process:

  • Esterification of 2-aminonicotinic acid to protect the carboxylic acid functionality.

  • Cyclization of the resulting ethyl 2-aminonicotinate with chloroacetaldehyde to form the imidazo[1,2-a]pyridine ring system.

  • Hydrolysis of the ethyl ester to yield the free carboxylic acid.

  • Salt formation to produce the final hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation 2-Aminonicotinic_Acid 2-Aminonicotinic Acid EtOH_H2SO4 Ethanol, H₂SO₄ (cat.) 2-Aminonicotinic_Acid->EtOH_H2SO4 Ethyl_2-aminonicotinate Ethyl 2-aminonicotinate EtOH_H2SO4->Ethyl_2-aminonicotinate Chloroacetaldehyde Chloroacetaldehyde Ethyl_2-aminonicotinate->Chloroacetaldehyde Ethyl_imidazo_carboxylate Ethyl imidazo[1,2-a]pyridine- 8-carboxylate Chloroacetaldehyde->Ethyl_imidazo_carboxylate HCl_H2O aq. HCl, Heat Ethyl_imidazo_carboxylate->HCl_H2O Imidazo_acid Imidazo[1,2-a]pyridine- 8-carboxylic acid HCl_H2O->Imidazo_acid HCl_solvent HCl in solvent Imidazo_acid->HCl_solvent Final_Product Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride HCl_solvent->Final_Product Signaling_Pathway cluster_pathway Illustrative Signaling Pathway Modulation Receptor Receptor STAT3 STAT3 Receptor->STAT3 NFkB NF-κB Receptor->NFkB Gene_Expression Gene Expression (Inflammation, Proliferation) STAT3->Gene_Expression NFkB->Gene_Expression Imidazo_compound Imidazo[1,2-a]pyridine Derivative Imidazo_compound->STAT3 Imidazo_compound->NFkB Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Characterization Structural and Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization In_vitro_Screening In vitro Biological Screening (e.g., Kinase Assay, Cell Viability) Characterization->In_vitro_Screening Hit_Identification Hit Identification In_vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_vivo_Studies In vivo Studies (Animal Models) Lead_Optimization->In_vivo_Studies

References

An In-depth Technical Guide on the Core Mechanism of Action of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific literature on the imidazo[1,2-a]pyridine scaffold to propose a likely mechanism of action for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Direct experimental evidence for this specific compound is limited; therefore, the proposed mechanism and protocols should be considered a starting point for further investigation.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This bicyclic heterocyclic structure is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Several commercial drugs are based on this scaffold, highlighting its therapeutic potential. The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological targets and mechanisms of action.

This compound is a specific analogue of this family. While detailed studies on its unique mechanism of action are not extensively published, the broader class of imidazo[1,2-a]pyridines has been notably investigated as inhibitors of phosphodiesterases, particularly Phosphodiesterase 10A (PDE10A).

Proposed Core Mechanism of Action: Inhibition of Phosphodiesterase 10A (PDE10A)

Based on extensive research into the imidazo[1,2-a]pyridine scaffold, a primary hypothesized mechanism of action for this compound is the inhibition of Phosphodiesterase 10A (PDE10A).

PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum. It plays a crucial role in signal transduction by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation of cyclic nucleotide signaling pathways is believed to be a promising therapeutic strategy for various neurological and psychiatric disorders, including schizophrenia and Huntington's disease.

The proposed interaction of this compound with PDE10A is likely through the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site. The structural features of the imidazo[1,2-a]pyridine core are well-suited for fitting into the binding pocket of PDE10A.

Signaling Pathway of PDE10A Inhibition

PDE10A_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Medium Spiny Neuron) cluster_drug Pharmacological Intervention Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PDE10A PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes Downstream Downstream Effectors PKA->Downstream Phosphorylates Drug Imidazo[1,2-a]pyridine-8- carboxylic acid hydrochloride Drug->PDE10A Inhibits

Caption: Proposed signaling pathway of PDE10A inhibition.

Quantitative Data Summary

Compound ClassDerivative ExampleTargetAssay TypeIC50 (nM)Reference
Imidazo[4,5-b]pyridinesCompound 1 (ketobenzimidazole)PDE10AEnzymatic4.5
Imidazo[4,5-b]pyridinesCompound 2 (imidazo[4,5-b]pyridine)PDE10AEnzymatic15.1
Imidazo[1,2-b]pyridazinesCompound 31PDE10AEnzymaticPotent (not specified)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound against PDE10A. These protocols are adapted from published studies on related compounds.

4.1. In Vitro PDE10A Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of the compound on PDE10A enzymatic activity.

Experimental Workflow for PDE10A Inhibition Assay

PDE10A_Workflow A Prepare Assay Buffer: Tris-HCl, MgCl2, BSA D Incubate PDE10A with Test Compound (or vehicle control) for 15 min at room temperature A->D B Prepare Recombinant Human PDE10A B->D C Prepare Test Compound Dilutions (this compound) C->D E Initiate Reaction: Add [3H]cAMP or [3H]cGMP D->E F Incubate for a defined period (e.g., 30 min) at 30°C E->F G Terminate Reaction: Add stop solution (e.g., high concentration of non-labeled cAMP/cGMP) F->G H Add snake venom nucleotidase to convert [3H]AMP/GMP to [3H]adenosine/guanosine G->H I Separate product from substrate using anion-exchange resin H->I J Quantify [3H]adenosine/guanosine by scintillation counting I->J K Calculate % Inhibition and IC50 value J->K

Caption: Workflow for in vitro PDE10A enzyme inhibition assay.

Protocol Steps:

  • Reagents and Materials:

    • Recombinant human PDE10A enzyme

    • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

    • Tritiated cyclic nucleotide substrate: [³H]cAMP or [³H]cGMP

    • This compound (test compound)

    • Snake venom nucleotidase

    • Anion-exchange resin (e.g., Dowex)

    • Scintillation cocktail and vials

    • 96-well microplates

  • Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the diluted test compound or vehicle (for control wells). c. Add the recombinant human PDE10A enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding the [³H]cAMP or [³H]cGMP substrate. e. Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 30°C. f. Stop the reaction by adding a stop solution containing a high concentration of unlabeled cAMP or cGMP. g. Add snake venom nucleotidase to each well and incubate to convert the [³H]AMP or [³H]GMP product to [³H]adenosine or [³H]guanosine. h. Transfer the reaction mixture to tubes containing an anion-exchange resin slurry to bind the unreacted charged substrate. i. Centrifuge the tubes and transfer the supernatant containing the neutral product ([³H]adenosine or [³H]guanosine) to scintillation vials. j. Add scintillation cocktail and quantify the amount of product by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4.2. Cellular Assay for PDE10A Activity

This assay measures the effect of the compound on PDE10A activity within a cellular context, typically by measuring changes in cAMP or cGMP levels.

Protocol Steps:

  • Cell Culture:

    • Use a cell line that endogenously expresses PDE10A (e.g., PC-12 cells) or a cell line engineered to overexpress PDE10A.

    • Culture the cells to an appropriate density in 96-well plates.

  • Procedure: a. Treat the cells with various concentrations of this compound for a defined period. b. Lyse the cells to release the intracellular contents. c. Measure the levels of cAMP or cGMP in the cell lysates using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • Quantify the change in cAMP or cGMP levels in response to the test compound.

    • Determine the EC50 value, which is the concentration of the compound that produces a half-maximal increase in cyclic nucleotide levels.

Other Potential Mechanisms of Action

While PDE10A inhibition is a strong candidate for the primary mechanism of action, the versatile imidazo[1,2-a]pyridine scaffold has been associated with other biological targets. Further research into this compound should also consider these possibilities:

  • Anti-inflammatory Activity: Some imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating the STAT3/NF-κB signaling pathway.

  • Antimicrobial Activity: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents.

  • Gastric Acid Secretion Inhibition: Patents have described the use of imidazo[1,2-a]pyridine derivatives for inhibiting gastric acid secretion, suggesting a potential role in treating gastrointestinal disorders.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. Based on the available literature for the broader imidazo[1,2-a]pyridine scaffold, the most probable core mechanism of action is the inhibition of PDE10A. The experimental protocols provided in this guide offer a robust framework for validating this hypothesis and quantifying the compound's potency and efficacy. Further investigation into alternative mechanisms is also warranted to fully elucidate the pharmacological profile of this promising molecule.

The Multifaceted Biological Activities of Imidazopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and have shown significant potential in treating a wide array of human diseases. This technical guide provides an in-depth overview of the core biological activities of imidazopyridine derivatives, with a focus on their anticancer, antiviral, antimicrobial, and central nervous system (CNS) effects. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in ongoing research and drug development efforts.

Anticancer Activity

Imidazopyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action, including kinase inhibition, tubulin polymerization inhibition, and modulation of immune checkpoints.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Imidazopyridine-based compounds have been designed as inhibitors of several key kinases implicated in tumor progression.

1.1.1. Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several imidazopyridine derivatives have been developed as potent inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors.

Quantitative Data: PI3K/mTOR Inhibition by Imidazopyridine Derivatives

Compound IDTargetIC50 (nM)Cell LineAssay TypeReference
15a PI3Kα2-Kinase Assay
mTOR15-Kinase Assay
Compound 6 PI3Kα2-Kinase Assay
A specific imidazopyridine derivative PIK3CA2.8-Kinase Assay

1.1.2. Polo-Like Kinase 1 (PLK1) Inhibition

PLK1 is a key regulator of mitosis, and its overexpression is common in many cancers. A novel class of imidazopyridine derivatives has been designed as potent and selective PLK1 inhibitors, demonstrating antitumor efficacy.

Quantitative Data: PLK1 Inhibition by Imidazopyridine Derivatives

Compound IDTargetIC50 (nM)Cell LineAssay TypeReference
Compound 36 PLK11.3HeLaKinase Assay

1.1.3. Signaling Pathway: PI3K/Akt/mTOR Inhibition

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by imidazopyridine derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K1->Proliferation fourEBP1->Proliferation inhibition of translation Imidazopyridine Imidazopyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->mTORC1

PI3K/Akt/mTOR signaling pathway inhibition.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Imidazopyridine-propenone and imidazopyridine-benzimidazole conjugates have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and apoptosis.

Quantitative Data: Antiproliferative Activity of Tubulin Inhibitors

Compound IDCell LineIC50 (µM)Reference
8m (propenone conjugate) A549 (Lung)0.86
8q (propenone conjugate) A549 (Lung)0.93
11i (benzimidazole conjugate) A549 (Lung)1.48
11p (benzimidazole conjugate) A549 (Lung)1.92

1.2.1. Experimental Workflow: Tubulin Polymerization Assay

The following diagram outlines a typical workflow for a tubulin polymerization assay.

Tubulin_Polymerization_Assay Start Start: Prepare Tubulin Solution AddCompound Add Imidazopyridine Derivative or Vehicle Control Start->AddCompound Incubate Incubate at 37°C to Induce Polymerization AddCompound->Incubate Measure Measure Absorbance/Fluorescence Over Time Incubate->Measure Analyze Analyze Data: Compare Polymerization Curves Measure->Analyze End End: Determine Inhibition Analyze->End

Workflow for a tubulin polymerization assay.
PD-1/PD-L1 Interaction Inhibition

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule imidazopyridine derivatives have been designed to antagonize the PD-1/PD-L1 interaction, showing promise in cancer immunotherapy.

Quantitative Data: PD-L1 Inhibition by Imidazopyridine Derivatives

Compound IDAssay TypeIC50 (µM)Reference
9b HTRF Assay9.3
9j HTRF Assay1.8

Antiviral Activity

Imidazopyridine derivatives have shown promising activity against a range of viruses, most notably as fusion inhibitors of the Respiratory Syncytial Virus (RSV).

Respiratory Syncytial Virus (RSV) Fusion Inhibition

RSV is a common respiratory pathogen that can cause severe illness, particularly in infants and the elderly. Imidazopyridine derivatives have been identified as highly potent RSV fusion inhibitors, preventing the virus from entering host cells.

Quantitative Data: Anti-RSV Activity of Imidazopyridine Derivatives

Compound IDTargetIC50 (nM)Assay TypeReference
8ji RSV Fusion<10Cell-based
8jl RSV Fusion<10Cell-based
8jm RSV Fusion3Cell-based

2.1.1. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the antiviral activity of a compound.

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., HEp-2 for RSV) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus, typically aiming for 50-100 plaque-forming units (PFU) per well.

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the imidazopyridine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days for RSV).

  • Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the concentration of the compound that inhibits plaque formation by 50% (IC50).

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Imidazopyridine derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity of Imidazopyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
5f E. coli2.95
MRSA3.11
VRE5.22
K. pneumoniae6.23
5b E. coli3.62
5d E. coli4.92
A 2H-chromene-based derivative S. aureus3.12
E. coli6.25
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the imidazopyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Central Nervous System (CNS) Activity

Certain imidazopyridine derivatives are well-known for their activity on the central nervous system, particularly as modulators of the GABAA receptor. This has led to their use as hypnotic and anxiolytic agents.

GABAA Receptor Modulation

The GABAA receptor is the major inhibitory neurotransmitter receptor in the brain. Imidazopyridine derivatives can act as allosteric modulators of this receptor, enhancing the effect of GABA and leading to a sedative-hypnotic effect.

Quantitative Data: GABAA Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)Assay TypeReference
Alpidem Benzodiazepine Site1.5Radioligand Binding-
Zolpidem α1-containing GABAA20Radioligand Binding-
Necopidem Benzodiazepine Site-Radioligand Binding-
Experimental Protocol: GABAA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the GABAA receptor.

  • Membrane Preparation: Prepare synaptic membranes from a suitable brain region (e.g., rat cerebral cortex).

  • Binding Reaction: Incubate the brain membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test imidazopyridine derivative in a suitable buffer.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

4.2.1. Experimental Workflow: GABAA Receptor Binding Assay

GABA_Binding_Assay Start Start: Prepare Brain Membranes Incubate Incubate Membranes with [3H]Ligand & Test Compound Start->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Liquid Scintillation Counting of Filters Wash->Count Analyze Analyze Data: Determine IC50 and Ki Count->Analyze End End: Quantify Binding Affinity Analyze->End

Workflow for a GABAA receptor binding assay.

Conclusion

Imidazopyridine derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, antimicrobial, and CNS-active agents underscores their importance in drug discovery and development. The data and protocols presented in this guide are intended to facilitate further research into this remarkable scaffold, with the ultimate goal of translating these findings into novel and effective therapies for a range of human diseases. The continued exploration of the structure-activity relationships and mechanisms of action of imidazopyridine derivatives will undoubtedly lead to the development of next-generation therapeutics with improved potency and selectivity.

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (CAS Number: 145335-90-6) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules. While specific research on this particular hydrochloride salt is limited in publicly accessible literature, the imidazo[1,2-a]pyridine core is a well-established pharmacophore with diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound and extrapolates its potential biological activities, mechanisms of action, and relevant experimental protocols based on studies of closely related analogues.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 145335-90-6[1]
Molecular Formula C₈H₇ClN₂O₂[1]
Molecular Weight 198.61 g/mol [1]
IUPAC Name imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
Appearance White to off-white powder[1]
Storage Room Temperature

Synthesis

A general and widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. While a specific protocol for the 8-carboxylic acid hydrochloride derivative is not detailed in the available literature, a plausible synthetic route can be conceptualized.

Conceptual Synthetic Workflow

Synthetic Workflow A 2-Aminopyridine-3-carboxylic acid C Cyclocondensation A->C B α-Halo-acetaldehyde derivative (e.g., Bromoacetaldehyde) B->C D Imidazo[1,2-a]pyridine-8-carboxylic acid C->D Intramolecular cyclization E Treatment with HCl D->E F This compound E->F Salt formation

Caption: Conceptual synthetic pathway for this compound.

Potential Biological Activities and Mechanisms of Action

Based on extensive research on the imidazo[1,2-a]pyridine scaffold, this compound is predicted to exhibit significant biological activities, primarily in the areas of oncology and inflammation.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer effects across various cancer cell lines. The primary mechanisms of action appear to involve the modulation of key signaling pathways that are often dysregulated in cancer.

  • Inhibition of the PI3K/AKT/mTOR Pathway: Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of cancer cells by targeting the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell growth, survival, and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Imidazo[1,2-a]pyridines have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of the apoptotic process.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cell cycle regulatory proteins such as p21 and p53.

A study on novel imidazo[1,2-a]pyridine compounds demonstrated their ability to inhibit the AKT/mTOR pathway and induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells.

Anticancer Mechanism Compound Imidazo[1,2-a]pyridine Derivative AKT AKT Compound->AKT Inhibits p53 p53 Compound->p53 Upregulates mTOR mTOR AKT->mTOR Activates CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Promotes Proliferation p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates p21->CellCycleArrest Induces Apoptosis Apoptosis Bax->Apoptosis Induces

Caption: Potential anticancer signaling pathway of Imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Activity

The imidazo[1,2-a]pyridine core is also associated with significant anti-inflammatory properties. The mechanism of action is often linked to the inhibition of pro-inflammatory signaling pathways.

  • Modulation of the STAT3/NF-κB Pathway: A study on a novel imidazo[1,2-a]pyridine derivative demonstrated its anti-inflammatory effects through the suppression of the STAT3 and NF-κB signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Anti-inflammatory Mechanism Compound Imidazo[1,2-a]pyridine Derivative STAT3 STAT3 Compound->STAT3 Inhibits NFkB NF-κB Compound->NFkB Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines STAT3->ProInflammatoryCytokines Upregulates NFkB->ProInflammatoryCytokines Upregulates

Caption: Potential anti-inflammatory signaling pathway of Imidazo[1,2-a]pyridine derivatives.

Quantitative Data from Analogues

Compound ClassCell LineAssayResult (IC₅₀/EC₅₀)
Imidazo[1,2-a]pyridine derivativesHCC1937 (Breast Cancer)MTT Assay45 µM - 79.6 µM
Imidazo[1,2-a]pyridine-8-carboxamidesM. tuberculosisWhole-cell screenActive

Experimental Protocols

The following are representative experimental protocols adapted from studies on imidazo[1,2-a]pyridine derivatives and can be considered for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or relevant cell lines) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, p53, p21, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Start Start with Cell Culture Treat Treat cells with Compound Start->Treat MTT MTT Assay for Cytotoxicity Treat->MTT Lysis Cell Lysis and Protein Extraction Treat->Lysis IC50 Determine IC50 MTT->IC50 WB Western Blot for Protein Expression Lysis->WB Pathway Analyze Signaling Pathway Modulation WB->Pathway

References

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, a heterocyclic compound of significant interest to researchers and drug development professionals. This document details its chemical properties, plausible synthetic routes, and the broader biological context of the imidazo[1,2-a]pyridine scaffold, for which various derivatives have shown promise in diverse therapeutic areas.

Chemical and Physical Properties

This compound is a solid, organic compound. The core structure is an imidazo[1,2-a]pyridine, which is a bicyclic system containing a bridgehead nitrogen atom. The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions.

PropertyValueSource
IUPAC Name imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
CAS Number 145335-90-6
Molecular Formula C₈H₇ClN₂O₂
Molecular Weight 198.61 g/mol
Physical Form Solid
InChI 1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H
SMILES Cl.OC(=O)c1cccn2ccnc12

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route to this compound is a two-step process starting from 2-aminonicotinic acid.

Synthetic Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Salt Formation 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Imidazo_Acid Imidazo[1,2-a]pyridine-8-carboxylic acid 2-Aminonicotinic_Acid->Imidazo_Acid Ethanol, Reflux Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Imidazo_Acid Imidazo_Acid_2 Imidazo[1,2-a]pyridine-8-carboxylic acid Final_Product This compound Imidazo_Acid_2->Final_Product HCl HCl in Diethyl Ether HCl->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid

This protocol is adapted from the synthesis of 8-iodoimidazo[1,2-a]pyridine.

  • To a solution of 2-aminonicotinic acid (1 equivalent) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield imidazo[1,2-a]pyridine-8-carboxylic acid.

Step 2: Formation of the Hydrochloride Salt

This step is based on a procedure for a similar compound found in the patent literature.

  • Dissolve the purified imidazo[1,2-a]pyridine-8-carboxylic acid (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane or methanol.

  • To this solution, add a 1M solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

  • Continue stirring for 2-4 hours at room temperature.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Biological Activity and Potential Signaling Pathways

Direct biological data for this compound is not extensively reported. However, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer and Anti-inflammatory Potential

Numerous studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as anticancer and anti-inflammatory agents. These effects are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

One such critical pathway is the STAT3/NF-κB signaling cascade. Aberrant activation of this pathway is implicated in the progression of various cancers and inflammatory diseases. Some imidazo[1,2-a]pyridine derivatives have been shown to exert their effects by inhibiting components of this pathway.

STAT3_NFkB_Pathway JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus Gene_Expression Gene Expression (e.g., Bcl-2, COX-2, iNOS) Nucleus->Gene_Expression Transcription IkB IκBα pIkB p-IκBα IkB->pIkB NFkB NF-κB IkB_NFkB IκBα-NF-κB (Inactive) IKK IKK IkB_NFkB->IKK Signal Active_NFkB Active NF-κB IkB_NFkB->Active_NFkB Release IKK->IkB Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation pIkB->Ub_Proteasome Active_NFkB->Nucleus Imidazo_Derivative Imidazo[1,2-a]pyridine Derivative Imidazo_Derivative->Active_NFkB Inhibition

Caption: Potential modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data for Related Compounds

While specific bioactivity data for this compound is scarce, data for other derivatives highlights the potential of this chemical class.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
IP-5HCC1937 (Breast Cancer)45
IP-6HCC1937 (Breast Cancer)47.7
HB9A549 (Lung Cancer)50.56
HB10HepG2 (Liver Cancer)51.52

Table 2: Activity of Imidazo[1,2-a]pyridine Derivatives on Nuclear Receptors

CompoundTargetAssayEC₅₀ (µM)Reference
Derivative of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridineHuman CARTR-FRETNanomolar range

Experimental Workflows

Standard assays are employed to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives. The following workflow illustrates a typical screening process for identifying and characterizing the anticancer effects of a novel compound from this class.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis Compound_Synthesis Compound Synthesis & Purification MTT_Assay Cell Viability Assay (e.g., MTT) Compound_Synthesis->MTT_Assay IC50_Determination IC₅₀ Determination MTT_Assay->IC50_Determination Western_Blot Western Blot Analysis (Protein Expression) IC50_Determination->Western_Blot qPCR qPCR (Gene Expression) IC50_Determination->qPCR ELISA ELISA (Cytokine Levels) IC50_Determination->ELISA Molecular_Docking Molecular Docking IC50_Determination->Molecular_Docking Pathway_Identification Identification of Modulated Pathways Western_Blot->Pathway_Identification qPCR->Pathway_Identification ELISA->Pathway_Identification

Caption: A general workflow for evaluating the anticancer properties of new compounds.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While specific biological data for this particular molecule is limited in the public domain, the established synthetic routes and diverse biological activities of its analogs make it a compound of high interest for further investigation. The information and protocols provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug discovery to explore the potential of this and related molecules. Further studies are warranted to elucidate its specific mechanism of action and to evaluate its efficacy in various disease models.

Technical Guide: Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Given the limited availability of direct experimental data for this specific salt, this document presents a detailed, predicted spectroscopic profile based on the analysis of the parent molecule, Imidazo[1,2-a]pyridine, and its derivatives. Furthermore, a robust synthetic protocol is detailed, adapted from established methodologies for related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the Imidazo[1,2-a]pyridine core and the expected electronic effects of the carboxylic acid and hydrochloride functionalities.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit characteristic signals for the bicyclic aromatic system. The presence of the carboxylic acid group at the C8 position and the protonation of the pyridine nitrogen will induce downfield shifts, particularly for the protons in the pyridine ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.0 - 8.2d~1.5
H-37.8 - 8.0d~1.5
H-58.3 - 8.5d~7.0
H-67.2 - 7.4t~7.0
H-77.9 - 8.1d~7.0
COOH13.0 - 14.0br s-
NH⁺14.0 - 15.0br s-
Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The electron-withdrawing carboxylic acid group is expected to deshield the C8 and adjacent carbons significantly.

Carbon Predicted Chemical Shift (δ, ppm)
C-2115 - 120
C-3110 - 115
C-5128 - 132
C-6118 - 122
C-7114 - 118
C-8135 - 140
C-8a145 - 150
C=O165 - 170
Predicted Mass Spectrometry Data

Mass spectrometry is expected to show the molecular ion peak for the free base form of the molecule after the loss of HCl.

Parameter Predicted Value
Molecular Formula C₈H₇ClN₂O₂
Molecular Weight 198.61 g/mol
Predicted [M+H]⁺ (free base) 163.0502

Experimental Protocols

The following section details a plausible synthetic route for this compound, adapted from established procedures for the synthesis of substituted Imidazo[1,2-a]pyridines.

Synthesis of 8-Iodoimidazo[1,2-a]pyridine

This initial step involves the synthesis of an 8-iodo-substituted precursor, which can then be converted to the desired carboxylic acid.

Materials:

  • 3-Iodo-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-iodo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 8-iodoimidazo[1,2-a]pyridine.

Carboxylation of 8-Iodoimidazo[1,2-a]pyridine

This step introduces the carboxylic acid group at the 8-position via a palladium-catalyzed carbonylation reaction.

Materials:

  • 8-Iodoimidazo[1,2-a]pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine

  • Formic acid

  • Dimethylformamide (DMF)

  • Hydrochloric acid (in diethyl ether or dioxane)

  • Diethyl ether

Procedure:

  • In a pressure vessel, dissolve 8-iodoimidazo[1,2-a]pyridine (1.0 eq) in DMF.

  • Add Pd(OAc)₂ (0.05 eq), dppp (0.1 eq), and triethylamine (3.0 eq).

  • Add formic acid (2.0 eq) as a CO source.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude Imidazo[1,2-a]pyridine-8-carboxylic acid by recrystallization or column chromatography.

  • Dissolve the purified product in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 3-Iodo-2-aminopyridine Step1 Cyclization Start->Step1 Reagent1 Chloroacetaldehyde, NaHCO₃, Ethanol Reagent1->Step1 Intermediate 8-Iodoimidazo[1,2-a]pyridine Step1->Intermediate Step2 Carbonylation Intermediate->Step2 Reagent2 Pd(OAc)₂, dppp, Et₃N, HCOOH, DMF Reagent2->Step2 Product_freebase Imidazo[1,2-a]pyridine-8-carboxylic acid Step2->Product_freebase Step3 Salt Formation Product_freebase->Step3 Reagent3 HCl (in ether/dioxane) Reagent3->Step3 Final_Product This compound Step3->Final_Product

Caption: Synthetic route to the target compound.

The Imidazopyridine Core: A Journey from Discovery to Therapeutic Prominence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazopyridine scaffold, a fused heterocyclic system comprising an imidazole ring fused to a pyridine ring, has emerged as a "privileged structure" in medicinal chemistry. Its journey, from its initial synthesis to its central role in a variety of therapeutic agents, is a testament to its versatile pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, and development of imidazopyridine compounds, with a focus on their synthesis, mechanism of action, and structure-activity relationships.

Discovery and Historical Milestones

The history of imidazopyridines began in 1925 when the Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin) first reported their synthesis.[1][2] The seminal Tschitschibabin reaction involved the condensation of 2-aminopyridine with α-halocarbonyl compounds.[3] For decades, this scaffold remained relatively unexplored until the latter half of the 20th century, when its therapeutic potential began to be realized.

A pivotal moment in the history of imidazopyridines was the discovery of their ability to modulate the central nervous system, specifically through interaction with the γ-aminobutyric acid type A (GABA-A) receptors.[4][5] This led to the development of a new class of non-benzodiazepine hypnotics and anxiolytics, with zolpidem (Ambien®) and alpidem being the most prominent examples.[5][6] These compounds offered a different pharmacological profile compared to traditional benzodiazepines, exhibiting greater selectivity for certain GABA-A receptor subtypes.[7][8] Beyond their effects on the central nervous system, imidazopyridine derivatives have been investigated for a wide array of other biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[8][9][10]

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of the imidazopyridine core has evolved significantly since its discovery. While the classical Tschitschibabin reaction remains a fundamental approach, numerous other methods have been developed to allow for greater structural diversity and efficiency.

The Tschitschibabin Reaction

This classical method involves the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.

Detailed Experimental Protocol for the Tschitschibabin Reaction (General Procedure):

  • Reactant Preparation: Dissolve the 2-aminopyridine derivative (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide.

  • Addition of α-Haloketone: Add the α-haloketone (1-1.2 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired imidazopyridine.

Modern Synthetic Approaches

In recent years, a variety of more sophisticated and efficient methods for the synthesis of imidazopyridines have been developed. These include:

  • Multi-component Reactions: These reactions, such as the Groebke-Blackburn-Bienaymé reaction, allow for the one-pot synthesis of highly functionalized imidazopyridines from three or more starting materials.[11]

  • Copper-Catalyzed Three-Component Coupling: This method enables the synthesis of imidazopyridines from 2-aminopyridines, aldehydes, and terminal alkynes.[6]

  • Photochemical Synthesis: Visible-light-induced photochemical methods have emerged as an eco-friendly approach to construct the imidazopyridine scaffold.[1][2]

Synthesis of Zolpidem: A Case Study

Zolpidem, a widely prescribed hypnotic agent, is a key example of a commercially successful imidazopyridine. Its synthesis has been accomplished through various routes, often starting from 2-amino-5-methylpyridine.

Detailed Experimental Protocol for a Common Zolpidem Synthesis Route: [9][12][13]

  • Synthesis of the Imidazopyridine Core: 2-Amino-5-methylpyridine is reacted with 2-bromo-4'-methylacetophenone (synthesized by bromination of 4-methylacetophenone) via a Tschitschibabin-type reaction to form 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.

  • Introduction of the Acetamide Side Chain (Mannich Reaction): The imidazopyridine core undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the C3 position.

  • Cyanation: The Mannich product is then converted to a quaternary ammonium salt using a methylating agent (e.g., methyl iodide), which is subsequently displaced by a cyanide group (using NaCN) to form the corresponding acetonitrile derivative.

  • Hydrolysis: The nitrile is hydrolyzed under basic or acidic conditions to yield zolpidic acid.

  • Amidation: Finally, zolpidic acid is coupled with dimethylamine using a coupling agent (e.g., carbonyldiimidazole or by forming an acid chloride) to afford zolpidem.

Mechanism of Action: Modulation of GABA-A Receptors

The primary mechanism of action for many clinically significant imidazopyridines, including zolpidem, involves the positive allosteric modulation of GABA-A receptors.[5][14] GABA is the main inhibitory neurotransmitter in the central nervous system, and its binding to GABA-A receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability.[15][16]

Imidazopyridines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits.[14][15] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel opening in response to GABA binding.[14][16] The result is an potentiation of the inhibitory GABAergic signal.

dot

GABA_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to α/β interface Imidazopyridine Imidazopyridine (e.g., Zolpidem) Imidazopyridine->GABA_A_Receptor Binds to α/γ interface (BZD site) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Influx->Hyperpolarization

Caption: GABA-A Receptor Signaling Pathway and Modulation by Imidazopyridines.

Quantitative Data and Structure-Activity Relationships (SAR)

The therapeutic efficacy and side-effect profile of imidazopyridines are closely linked to their affinity and selectivity for different GABA-A receptor subtypes. These subtypes are defined by their subunit composition (e.g., α1, α2, α3, α5). Zolpidem, for instance, exhibits a higher affinity for α1-containing receptors, which is believed to contribute to its potent hypnotic effects.[7][8]

Table 1: Binding Affinities (Ki) and Potencies (EC50) of Selected Imidazopyridines for GABA-A Receptor Subtypes

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference(s)
Zolpidem α1β2γ2~2033[7][8]
α2β3γ2~400195[7][8]
α3β3γ2~400-[8]
α5β3γ2>5000-[8]
Alpidem α1β2γ2--[1]
γ1-containingNo significant modulation-[1]
γ3-containingNo significant modulation-[1]
Diazepam α1-containing-28[7]
α2-containing-42[7]

Structure-activity relationship (SAR) studies have been crucial in the development of new imidazopyridine derivatives with improved pharmacological profiles. These studies have revealed key structural features that govern their interaction with GABA-A receptors. For example, the nature and position of substituents on both the imidazo[1,2-a]pyridine core and the phenyl ring can significantly influence subtype selectivity and potency.

Key Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. This protocol outlines a general procedure for a competitive binding assay to evaluate the affinity of an imidazopyridine compound for the GABA-A receptor.[3][17][18]

Detailed Experimental Protocol:

  • Membrane Preparation:

    • Homogenize rat or mouse brain tissue in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to the BZD site (e.g., [³H]flunitrazepam), and varying concentrations of the unlabeled test imidazopyridine compound.

    • For determining non-specific binding, a high concentration of an unlabeled BZD site ligand (e.g., diazepam) is added to a set of wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

dot

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_binding In Vitro Evaluation cluster_functional Functional Assay cluster_sar SAR Analysis Synthesis Synthesis of Imidazopyridine (e.g., Tschitschibabin Reaction) Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Binding_Assay Radioligand Binding Assay Characterization->Binding_Assay Electrophysiology Electrophysiology (e.g., Patch-Clamp) Characterization->Electrophysiology Membrane_Prep GABA-A Receptor Membrane Preparation Membrane_Prep->Binding_Assay Data_Analysis_Binding Data Analysis (IC50, Ki determination) Binding_Assay->Data_Analysis_Binding SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis_Binding->SAR_Analysis Data_Analysis_Functional Data Analysis (EC50, Emax determination) Electrophysiology->Data_Analysis_Functional Data_Analysis_Functional->SAR_Analysis

Caption: General Experimental Workflow for Imidazopyridine Drug Discovery.

Conclusion

The imidazopyridine scaffold has proven to be a remarkably fruitful area of research in medicinal chemistry. From its humble beginnings with the Tschitschibabin reaction, it has given rise to a clinically important class of drugs that have significantly impacted the treatment of sleep disorders. The ongoing exploration of new synthetic methodologies and the detailed investigation of their interactions with a diverse range of biological targets ensure that the story of imidazopyridines is far from over. For drug development professionals, this versatile core continues to offer exciting opportunities for the design and discovery of novel therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anti-cancer activity.[1][2][3] These compounds exert their effects by modulating critical signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, and by inhibiting key enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[1][3][4][5] This document provides detailed application notes and protocols for utilizing Imidazo[1,2-a]pyridine derivatives in cancer research, with a focus on a representative compound, designated here as Compound 6, and another novel derivative, MIA. Anlotinib, a clinically approved multi-kinase inhibitor containing the imidazo[1,2-a]pyridine scaffold, is also discussed.

Featured Compounds

CompoundDescriptionKey TargetsCancer Types
Compound 6 A novel imidazo[1,2-a]pyridine derivative demonstrating potent anti-proliferative activity.AKT/mTOR pathwayMelanoma, Cervical Cancer
MIA An 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine derivative with anti-inflammatory and anti-cancer effects.STAT3/NF-κB/iNOS/COX-2 signaling pathwayBreast Cancer, Ovarian Cancer
Anlotinib An oral multi-target tyrosine kinase inhibitor approved for advanced non-small-cell lung cancer (NSCLC).[6]VEGFR, FGFR, PDGFR, c-Kit, RET, c-MetNon-Small-Cell Lung Cancer, Sarcoma

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of representative Imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Compound 6 [4]

Cell LineCancer TypeIC50 (µM) after 48h
A375Melanoma9.7 - 44.6 (range for compounds 5-7)
WM115Melanoma9.7 - 44.6 (range for compounds 5-7)
HeLaCervical Cancer9.7 - 44.6 (range for compounds 5-7)

Table 2: Cytotoxicity of other Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
IP-5HCC1937Breast Cancer45[2][7]
IP-6HCC1937Breast Cancer47.7[2][7]
HB9A549Lung Cancer50.56[8]
HB10HepG2Liver Carcinoma51.52[8]

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have been shown to interfere with key oncogenic signaling pathways.

1. PI3K/Akt/mTOR Pathway Inhibition by Compound 6:

Compound 6 has been demonstrated to inhibit the PI3K/Akt/mTOR pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by Compound 6 leads to G2/M cell cycle arrest and induction of intrinsic apoptosis.[4] This is evidenced by the increased expression of p53 and p21, and the activation of caspase-9.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Compound_6 Compound 6 Compound_6->Akt inhibits phosphorylation Compound_6->mTOR inhibits phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound 6.

2. STAT3/NF-κB Pathway Modulation by MIA:

The novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[3] This pathway is crucial for regulating inflammation, which is a hallmark of cancer. MIA was found to reduce the expression of inflammatory cytokines and suppress the expression of COX-2 and iNOS genes.[3]

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 activates IKK IKK Cytokine_Receptor->IKK activates Cytokine Inflammatory Cytokines (e.g., IL-6) Cytokine->Cytokine_Receptor Gene_Expression Inflammatory Gene Expression (COX-2, iNOS) STAT3->Gene_Expression translocates to nucleus and activates transcription NFkB NF-κB MIA MIA MIA->STAT3 MIA->NFkB IkB IκB IKK->IkB phosphorylates p50_p65 p50/p65 IkB->p50_p65 releases p50_p65->Gene_Expression translocates to nucleus and activates transcription MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Dissolve formazan in DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application of Imidazopyridine Derivatives in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide array of biological targets.[1] This versatile scaffold is a key component in numerous clinically used drugs and serves as a promising framework for the development of novel therapeutic agents.[2] Derivatives of imidazopyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects.[3][4] Their therapeutic potential stems from their ability to act as kinase inhibitors, modulators of GABA-A receptors, and agents targeting other crucial cellular pathways.[5][6] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and application of imidazopyridine derivatives in drug discovery.

I. Imidazopyridine Derivatives as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Imidazopyridine derivatives have emerged as a promising class of kinase inhibitors, with several compounds demonstrating potent activity against various kinases, including Aurora kinases, c-Met, and FMS-like tyrosine kinase 3 (FLT3).[7]

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected imidazopyridine derivatives against key kinase targets.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

Compound IDAurora-A IC₅₀ (µM)Aurora-B IC₅₀ (µM)Aurora-C IC₅₀ (µM)Reference
31 0.0420.1980.227[3]
51 (CCT137690) 0.0150.0250.019[8]
28c 0.06712.71-[6]
40f 0.0153.05-[6]

Table 2: Inhibitory Activity of Imidazopyridine Derivatives against c-Met Kinase

Compound IDc-Met Kinase IC₅₀ (nM)EBC-1 Cell Proliferation IC₅₀ (nM)Reference
22e 3.945.0[9]
15g 7.8270[9]
7g 53.4253[10]
31 12.8-[11]

Table 3: Inhibitory Activity of Imidazopyridine Derivatives against FLT3 Kinase

Compound IDFLT3-ITD IC₅₀ (nM)FLT3-D835Y IC₅₀ (nM)MV4-11 Cell GI₅₀ (nM)Reference
34f 417[1][12]
5o --520 (MOLM14)[13]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

Signaling Pathway

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met Receptor Tyrosine Kinase PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates Imidazopyridine Imidazopyridine Inhibitor Imidazopyridine->c-Met Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription kinase_workflow Start Start Compound_Prep Prepare serial dilutions of imidazopyridine inhibitor Start->Compound_Prep Plate_Setup Add inhibitor, kinase, and substrate/ATP mix to plate Compound_Prep->Plate_Setup Incubation Incubate at 30°C for 60 min Plate_Setup->Incubation Stop_Reaction Stop reaction and deplete ATP (ADP-Glo™ Reagent) Incubation->Stop_Reaction Signal_Generation Generate luminescent signal (Kinase Detection Reagent) Stop_Reaction->Signal_Generation Read_Plate Measure luminescence Signal_Generation->Read_Plate Data_Analysis Calculate IC₅₀ Read_Plate->Data_Analysis End End Data_Analysis->End gaba_pathway cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_influx Cl⁻ Influx GABA_A_Receptor->Cl_influx Enhances GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Imidazopyridine Imidazopyridine Modulator Imidazopyridine->GABA_A_Receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization synthesis_logic 2-Aminopyridine 2-Aminopyridine Reaction Condensation/ Cyclization 2-Aminopyridine->Reaction alpha-Haloketone α-Halocarbonyl (e.g., 2-Bromoacetophenone) alpha-Haloketone->Reaction Imidazopyridine Imidazopyridine Derivative Reaction->Imidazopyridine

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated and have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] Their therapeutic effects are often attributed to the inhibition of specific enzymes involved in key physiological and pathological processes.

While direct enzymatic inhibition data for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is not extensively documented in publicly available literature, the broader family of imidazo[1,2-a]pyridine derivatives, including those with carboxylic acid functionalities, has demonstrated significant inhibitory activity against several important enzyme classes. These findings suggest that this compound may serve as a valuable lead compound or a molecular scaffold for the development of novel enzyme inhibitors.

This document provides an overview of the enzymatic targets of imidazo[1,2-a]pyridine derivatives, presents available quantitative data for related compounds, and offers detailed protocols for evaluating the enzyme inhibitory potential of this compound and its analogs.

Potential Enzymatic Targets and Applications

Derivatives of the imidazo[1,2-a]pyridine core have been reported to inhibit a variety of enzymes, highlighting the versatility of this scaffold.

Table 1: Summary of Enzymatic Targets for Imidazo[1,2-a]pyridine Derivatives

Enzyme ClassSpecific Enzyme(s)Therapeutic AreaReference
Protein KinasesDYRK1A, CLK1, PDGFRβCancer, Neurological Disorders[2][3]
CyclooxygenasesCOX-1, COX-2Inflammation, Pain[4][5]
PrenyltransferasesRab Geranylgeranyl Transferase (RGGT)Cancer[6]
Bacterial EnzymesATP Synthase, Cytochrome c OxidaseInfectious Diseases (Tuberculosis)[7]
Fungal EnzymesLanosterol 14α-demethylase (CYP51)Fungal Infections[8]
Bacterial LigasesMur LigasesBacterial Infections[9]

Quantitative Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the reported inhibitory concentrations (IC50) for various imidazo[1,2-a]pyridine derivatives against their respective enzyme targets. This data provides a benchmark for assessing the potential potency of new analogs like this compound.

Table 2: Quantitative Inhibition Data for Selected Imidazo[1,2-a]pyridine Derivatives

Compound ClassEnzyme TargetIC50 ValueReference
Imidazo[1,2-a]pyridine DerivativeCLK10.7 µM[2]
Imidazo[1,2-a]pyridine DerivativeDYRK1A2.6 µM[2]
Imidazo[1,2-a]pyridine DerivativesCOX-20.07-0.18 µM[4]
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv≤0.006 µM (MIC)[10]
Imidazo[1,2-a]pyridine EtherMycobacterial ATP SynthesisNanomolar range[7]
Squaramide DerivativeMycobacterial ATP SynthesisNanomolar range[7]

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives exert their cellular effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel inhibitors.

G cluster_0 Protein Kinase Inhibition Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative DYRK1A DYRK1A Imidazo_Pyridine->DYRK1A inhibits CLK1 CLK1 Imidazo_Pyridine->CLK1 inhibits PDGFR PDGFR Imidazo_Pyridine->PDGFR inhibits Downstream Downstream Signaling (e.g., Proliferation, Survival) DYRK1A->Downstream CLK1->Downstream PDGFR->Downstream G cluster_1 Anti-inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->COX2 inhibits G cluster_2 In Vitro Enzyme Inhibition Workflow A Prepare Compound Dilutions B Add Buffer, Compound, and Enzyme to Plate A->B C Pre-incubate B->C D Add Substrate (Initiate Reaction) C->D E Incubate D->E F Measure Signal E->F G Calculate % Inhibition and IC50 F->G

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of biological effects, including anti-inflammatory, anticancer, and antitubercular properties.[1][4][5] This document provides a detailed protocol for the use of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in cell culture, based on available data for related compounds and established cell biology techniques. The methodologies outlined here serve as a comprehensive guide for investigating the potential therapeutic effects of this compound.

Disclaimer: The following protocols are generalized and should be considered a starting point. Optimization of conditions such as cell line selection, compound concentration, and incubation time is crucial for successful experimentation.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₇ClN₂O₂[6][7][8]
Molecular Weight 198.61 g/mol [6][7]
Appearance Solid[6]
CAS Number 145335-90-6[7][8]

Quantitative Data Summary of Related Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the cytotoxic activity of various Imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature. This data can be used as a reference for designing dose-response experiments for this compound.

CompoundCell LineAssayIC₅₀ Value (µM)Exposure TimeReference
Imidazo[1,2-a]pyridine Hybrid (HB9) A549 (Lung Cancer)Not Specified50.5624 hours[9][10]
Imidazo[1,2-a]pyridine Hybrid (HB10) HepG2 (Liver Carcinoma)Not Specified51.5224 hours[9][10]
Imidazo[1,2-a]pyridine Derivative (Compound 5) A375 (Melanoma)MTT~1048 hours[11]
Imidazo[1,2-a]pyridine Derivative (Compound 6) WM115 (Melanoma)MTT~2048 hours[11]
Imidazo[1,2-a]pyridine Derivative (Compound 7) HeLa (Cervical Cancer)MTT~1548 hours[11]

Experimental Protocols

Preparation of Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or water, which can then be diluted to the final working concentration in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO or sterile water

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Weigh Compound: Carefully weigh the calculated amount of powder and place it in a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO or sterile water.

  • Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes to aid dissolution.

  • Aliquot and Store: Once a clear solution is obtained, dispense small volumes into sterile, single-use cryovials to minimize freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

  • Selected mammalian cell line (e.g., A549, HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well, 24-well, or 6-well plates

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Once cells have reached the desired confluency, remove the old medium and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate and treated with the compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Investigation

Western blotting can be used to analyze the effect of this compound on the expression levels of key proteins in relevant signaling pathways.

Materials:

  • Cells cultured in 6-well plates and treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, NF-κB, p-AKT, p-mTOR, Cyclin D1, p53, p21, Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Imidazo[1,2-a]pyridine-8-carboxylic acid HCl) treatment Treat Cells with Compound (Dose-response & Time-course) prep_stock->treatment cell_culture Cell Culture (Seeding and Growth) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 Value cytotoxicity->ic50 protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: General experimental workflow for cell-based assays.

Signaling_Pathways cluster_akt_mtor AKT/mTOR Pathway cluster_stat3_nfkb STAT3/NF-κB Pathway cluster_p53 p53 Pathway AKT AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis_inhibit Apoptosis Inhibition mTOR->Apoptosis_inhibit STAT3 STAT3 Inflammation Inflammation STAT3->Inflammation NFkB NF-κB Cell_Survival Cell Survival NFkB->Cell_Survival p53 p53 p21 p21 p53->p21 Bax Bax p53->Bax CyclinD1 Cyclin D1 p53->CyclinD1 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis_promote Apoptosis Promotion Bax->Apoptosis_promote Compound Imidazo[1,2-a]pyridine Derivatives Compound->AKT Inhibition Compound->STAT3 Inhibition Compound->NFkB Inhibition Compound->p53 Activation

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in STAT3/NF-κB Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory and anticancer properties. This class of compounds has garnered attention for its potential to modulate key signaling pathways implicated in disease pathogenesis, notably the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways. Constitutive activation of both STAT3 and NF-κB is a hallmark of many cancers and inflammatory diseases, promoting cell proliferation, survival, and inflammation. Therefore, molecules that can inhibit these pathways hold considerable therapeutic promise.

This document provides detailed application notes and experimental protocols for the use of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride as a modulator of the STAT3 and NF-κB signaling pathways. While direct quantitative data for this specific hydrochloride salt is limited in publicly available literature, the information presented herein is based on studies of structurally related imidazo[1,2-a]pyridine derivatives, providing a foundational framework for its investigation.

Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exert their effects on the STAT3 and NF-κB pathways through various mechanisms. For the STAT3 pathway, inhibition often occurs by blocking the phosphorylation of STAT3 at critical tyrosine residues (e.g., Tyr705), which is a key step for its activation, dimerization, and nuclear translocation. In the case of the NF-κB pathway, these compounds can interfere with the degradation of the inhibitory protein IκBα, thereby preventing the nuclear translocation of the active p65 subunit. The direct interaction between STAT3 and NF-κB signaling pathways suggests that dual inhibitors could be particularly effective.

Data Presentation

The following tables summarize the biological activities of various imidazo[1,2-a]pyridine derivatives in the context of STAT3 and NF-κB pathway modulation and associated cellular effects. It is important to note that these are representative data from related compounds and should serve as a guide for investigating this compound.

Table 1: STAT3 Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound Name/IdentifierCell Line(s)Assay TypeEndpoint MeasuredObserved EffectReference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA)MDA-MB-231, SKOV3Western BlotPhospho-STAT3 (Tyr705) levelsSuppressed STAT3 phosphorylation
W-1184AGS, MGC-803Western BlotPhospho-STAT3 (Tyr705) levelsDose-dependent inhibition of STAT3 phosphorylation
Imidazopyridine-tethered pyrazoline (Compound 3f)MCF-7, T47DWestern BlotPhospho-STAT3 (Tyr705, Ser727) levelsDose- and time-dependent inhibition of STAT3 phosphorylation

Table 2: NF-κB Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound Name/IdentifierCell Line(s)Assay TypeEndpoint MeasuredObserved EffectReference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA)MDA-MB-231, SKOV3ELISA-based DNA binding assayNF-κB p65 DNA binding activityDiminished DNA-binding activity of NF-κB
Hexahydroimidazo[1,2-a]pyridine derivative (Methyl ester 3b)Jurkat T cellsLuciferase Reporter AssayTNF-α driven reporter gene expressionIC₅₀ = 3.6 µM

Table 3: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Name/IdentifierCell Line(s)Assay TypeIC₅₀ ValueReference
W-1184AGSAntiproliferative Assay0.39 µM
W-1184MGC-803Antiproliferative Assay0.9 µM
Imidazopyridine-tethered pyrazoline (Compound 3f)MCF-7Cell Viability Assay9.2 µM
IP-5HCC1937Cell Viability (MTT) Assay45 µM
IP-6HCC1937Cell Viability (MTT) Assay47.7 µM

Signaling Pathway Diagrams

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Tyr705) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Compound Imidazo[1,2-a]pyridine -8-carboxylic acid HCl Compound->JAK Inhibition DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Transcription Target Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor

STAT3 Signaling Pathway Inhibition.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activation IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylation of IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active NF-κB) p_IkBa->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation Compound Imidazo[1,2-a]pyridine -8-carboxylic acid HCl Compound->IKK Inhibition DNA DNA p65_p50_nuc->DNA Binding Gene_Transcription Target Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription TNFa TNF-α TNFa->TNFR

NF-κB Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on the STAT3 and NF-κB pathways.

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol details the detection and semi-quantitative analysis of phosphorylated STAT3 (p-STAT3) at Tyr705 in cell lysates following treatment with the test compound.

Materials:

  • Cell lines with STAT3 activation (e.g., MDA-MB-231, AGS)

  • This compound

  • Cytokine for stimulation (e.g., IL-6)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to equal concentrations and add Laemmli buffer. Boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • To normalize, strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.

Protocol 2: NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of the test compound.

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid (containing κB binding sites upstream of the luciferase gene)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Stimulating agent (e.g., TNF-α, LPS)

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with serial dilutions of this compound for 1-2 hours. Include a vehicle control.

    • Stimulate the cells with an NF-κB activator such as TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

    • Measure the Firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Cancer cell lines) Transfection 2. Transfection (for Luciferase Assay) Cell_Culture->Transfection Plating 3. Cell Plating (6-well or 96-well) Transfection->Plating Pretreatment 4. Pre-treatment with Imidazo[1,2-a]pyridine derivative Plating->Pretreatment Stimulation 5. Stimulation (e.g., IL-6 for STAT3, TNF-α for NF-κB) Pretreatment->Stimulation Western_Blot 6a. Western Blot (p-STAT3, total STAT3) Stimulation->Western_Blot Luciferase_Assay 6b. Luciferase Assay (NF-κB activity) Stimulation->Luciferase_Assay Data_Analysis 7. Data Analysis (% Inhibition, IC50) Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis

General Experimental Workflow.

Conclusion

This compound belongs to a class of compounds with demonstrated potential to modulate the STAT3 and NF-κB signaling pathways. The provided application notes and protocols offer a comprehensive framework for researchers to investigate its efficacy and mechanism of action. By utilizing the described assays, scientists can elucidate the inhibitory potential of this compound and its derivatives, contributing to the development of novel therapeutics for a range of diseases driven by aberrant STAT3 and NF-κB signaling.

Application Notes and Protocols for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The anti-inflammatory effects of this class of compounds are often attributed to their ability to modulate key inflammatory pathways. While specific anti-inflammatory studies on Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride are not extensively documented in publicly available literature, the broader family of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential in mitigating inflammatory responses.[3][4]

This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of this compound. The methodologies are based on established assays and findings from studies on structurally related imidazo[1,2-a]pyridine compounds.

Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives

Research on various imidazo[1,2-a]pyridine derivatives suggests that their anti-inflammatory action is often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][4]

Furthermore, several derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, these compounds can effectively suppress the production of a wide range of inflammatory mediators.[3] Some derivatives also impact the STAT3 signaling pathway, which is involved in inflammation and cancer.[3]

Data Presentation: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize quantitative data from studies on various imidazo[1,2-a]pyridine derivatives, showcasing their anti-inflammatory potential. It is important to note that this data is for structurally related compounds and should be used as a reference for designing experiments with this compound.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)>35.60.07>508.6
Celecoxib (Reference)15.20.04380
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)-Preferential inhibition of COX-2-

Data sourced from studies on imidazo[1,2-a]pyridine derivatives. The specific activity of this compound may vary.

Table 2: In Vivo Anti-inflammatory Activity of Selected Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives

CompoundDose (mg/kg)Carrageenan-Induced Edema Inhibition (%)Gastroduodenal Damage
Imidazo[1,2-a]pyridine-2-carboxylic acid (2)10More efficient than indomethacinNot produced
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)10More efficient than indomethacinNot produced
Indomethacin (Reference)10-Present

Data sourced from a study on imidazo[1,2-a]pyridine carboxylic acid derivatives.[1][4] The specific activity of this compound may vary.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Compound Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Treatment Treatment with Compound Stock->Treatment Cell_Culture Cell Culture (e.g., Macrophages, Endothelial cells) Stimulation Inflammatory Stimulation (e.g., LPS, IFN-γ) Cell_Culture->Stimulation Stimulation->Treatment NO_Assay Nitric Oxide Assay (Griess Assay) Treatment->NO_Assay COX_Assay COX Inhibition Assay (COX-1 & COX-2) Treatment->COX_Assay Cytokine_Assay Cytokine Measurement (ELISA, RT-PCR) Treatment->Cytokine_Assay NFkB_Assay NF-κB Activity Assay (Reporter Assay, Western Blot) Treatment->NFkB_Assay Data Quantitative Data Analysis (IC50, % Inhibition) NO_Assay->Data COX_Assay->Data Cytokine_Assay->Data NFkB_Assay->Data Conclusion Conclusion on Anti-inflammatory Activity Data->Conclusion

Caption: Experimental workflow for evaluating the anti-inflammatory activity of a test compound.

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Imidazo[1,2-a]pyridine Derivatives may inhibit TNFa TNF-α TNFa->IKK Imidazo[1,2-a]pyridine Derivatives may inhibit IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB:f1->NFkB IkB_p p-IκBα IkB_NFkB:f0->IkB_p Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway and potential inhibition by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (Lipopolysaccharide) from E. coli

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After incubation, remove the old medium and treat the cells with 100 µL of fresh medium containing different concentrations of the compound for 1 hour. Include a vehicle control (e.g., DMSO diluted in medium).

  • Inflammatory Stimulation: After the pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to the wells to induce NO production. For the negative control wells, add 10 µL of medium instead of LPS.

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition by the compound compared to the LPS-stimulated control.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To evaluate the selective inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (human or ovine)

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • This compound

  • Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib, for controls)

  • 96-well plate

  • Spectrophotometer (590 nm)

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., from a commercial COX inhibitor screening assay kit).

  • Enzyme and Compound Incubation:

    • In a 96-well plate, add the COX assay buffer.

    • Add the test compound at various concentrations. Include a vehicle control and positive controls (selective COX-1 and COX-2 inhibitors).

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation:

    • Add arachidonic acid to all wells to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes. The rate of increase in absorbance corresponds to the COX enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 values for both COX-1 and COX-2 inhibition by non-linear regression analysis.

    • Calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Cytokine Expression Analysis by RT-PCR

Objective: To assess the effect of this compound on the gene expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated cells.

Materials:

  • RAW 264.7 cells or other suitable cell line

  • LPS

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for target genes (TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green or other real-time PCR master mix

  • Real-time PCR instrument

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound and LPS as described in the NO production assay protocol. Incubate for a shorter period suitable for gene expression analysis (e.g., 4-6 hours).

  • RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Set up the real-time PCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the real-time PCR master mix.

    • Run the PCR program with appropriate cycling conditions (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the gene expression levels in the compound-treated groups to the LPS-stimulated control group.

Conclusion

This compound belongs to a class of compounds with demonstrated anti-inflammatory potential. The provided protocols offer a framework for systematically evaluating its efficacy in vitro. The key assays focus on quantifying its ability to inhibit the production of critical inflammatory mediators like nitric oxide and prostaglandins, and to modulate the expression of pro-inflammatory genes. The visualization of the experimental workflow and the NF-κB signaling pathway provides a clear conceptual basis for these investigations. The quantitative data from related compounds serve as a valuable benchmark for interpreting the experimental outcomes for this specific derivative. Further in vivo studies would be a logical next step to confirm its anti-inflammatory activity in a whole-organism context.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine Derivatives in Breast and Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on published research on various derivatives of Imidazo[1,2-a]pyridine. Specific data for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in breast and ovarian cancer cell lines is not extensively available in the public domain. The presented data and protocols are illustrative of the potential applications and methodologies for evaluating compounds within this chemical class.

Introduction

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties.[1] Various in-vitro studies have demonstrated that IP-based compounds can exert therapeutic effects against a range of cancer cell lines, including those from breast, ovarian, liver, colon, cervical, and lung cancers.[1] Their anti-cancer mechanisms are often attributed to the modulation of critical cellular processes such as cell cycle arrest, induction of apoptosis, and the inhibition of key signal transduction pathways.[1]

This document provides a summary of the reported effects of novel Imidazo[1,2-a]pyridine derivatives on breast and ovarian cancer cell lines and offers detailed protocols for key experiments to assess their efficacy and mechanism of action.

Data Presentation

The cytotoxic effects of various Imidazo[1,2-a]pyridine derivatives have been quantified in several breast and ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Breast Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
IP-5HCC193745[2][3]
IP-6HCC193747.7[2][3]
IP-7HCC193779.6[2][3]
Compound 3dMCF-743.4[4]
Compound 4dMCF-739.0[4]
Compound 3dMDA-MB-23135.9[4]
Compound 4dMDA-MB-23135.1[4]
Compound 5eBT47439.19 (24h)[5]
Compound 5cBT47435.98 (24h)[5]
Compound 5dBT47435.56 (24h)[5]
Unnamed DerivativeT47D>10[6]
Compound 13kHCC8270.09 - 0.43[7]

Table 2: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Ovarian Cancer Cell Lines

Compound/DerivativeCell LineTreatment Concentration for EffectReference
MIASKOV340 µM (used for mechanism studies)[1]

Mechanism of Action

Research indicates that Imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects through the modulation of several key signaling pathways, primarily the PI3K/Akt/mTOR and STAT3/NF-κB pathways.

PI3K/Akt/mTOR Pathway Inhibition

Several studies have shown that Imidazo[1,2-a]pyridine-based compounds can potently inhibit the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway by IP derivatives leads to:

  • Cell Cycle Arrest: Increased levels of p53 and p21, which are key regulators of the cell cycle, leading to arrest in the G2/M phase.[2][6]

  • Induction of Apoptosis: This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax have been observed.[1][2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and subsequent programmed cell death.

STAT3/NF-κB Signaling Pathway Modulation

Novel Imidazo[1,2-a]pyridine derivatives have also been shown to suppress the STAT3 and NF-κB signaling pathways, which are often constitutively active in breast and ovarian cancers and contribute to inflammation and tumor progression.[1][8] The effects include:

  • Suppression of STAT3 Phosphorylation: This inactivation of STAT3 prevents it from promoting the expression of its target genes, including the anti-apoptotic protein Bcl-2.[1]

  • Inhibition of NF-κB Activity: This is achieved by increasing the expression of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of inflammatory cytokines and pro-survival genes.[1]

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Breast/Ovarian Cancer Cell Lines (e.g., MDA-MB-231, SKOV3, HCC1937) treatment Treat with Imidazo[1,2-a]pyridine (Varying Concentrations & Time) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway_analysis Analyze Protein/Gene Expression Changes protein_expression->pathway_analysis gene_expression->pathway_analysis conclusion Elucidate Mechanism of Action ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for evaluating Imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IP Imidazo[1,2-a]pyridine Derivative PI3K PI3K IP->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits p53 p53 Akt->p53 Inhibits Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis p21 p21 p53->p21 Activates CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IP Imidazo[1,2-a]pyridine Derivative pSTAT3 p-STAT3 IP->pSTAT3 Inhibits NFkB_IkB NF-κB / IκBα IP->NFkB_IkB Stabilizes (Increases IκBα) STAT3 STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation NFkB NF-κB NFkB_IkB->NFkB IkBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB IκBα TargetGenes Target Gene Expression (e.g., Bcl-2, COX-2, iNOS) pSTAT3_nuc->TargetGenes NFkB_nuc->TargetGenes Inflammation Inflammation & Cell Survival TargetGenes->Inflammation

Caption: Modulation of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the effect of Imidazo[1,2-a]pyridine derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Breast or ovarian cancer cell lines (e.g., MDA-MB-231, SKOV3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Induce apoptosis in cells by treating them with the Imidazo[1,2-a]pyridine derivative for a specified time. Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[11]

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells after treatment with the Imidazo[1,2-a]pyridine derivative.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol to fix the cells.[12]

  • Storage: Store the fixed cells at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with cold PBS. Resuspend the pellet in 300-500 µL of PI/Triton X-100 staining solution with RNase A.[12]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 4: Protein Expression Analysis (Western Blotting)

This protocol detects and quantifies specific proteins involved in the signaling pathways affected by Imidazo[1,2-a]pyridine derivatives (e.g., Akt, p-Akt, Bcl-2, Bax, STAT3, p-STAT3).

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[13]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 5: Gene Expression Analysis (Quantitative PCR - qPCR)

This protocol measures the changes in mRNA levels of target genes (e.g., Bcl-2, Bax, COX-2, iNOS) in response to treatment.

Materials:

  • Treated and control cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[14]

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.[14]

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Collect the cycle threshold (Ct) values. Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable reference gene (e.g., GAPDH or ACTB).[14]

References

Application Notes and Protocols for Testing Imidazopyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines are a versatile class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Several imidazopyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting key survival pathways.[1][4][5] The imidazo[1,2-a]pyridine moiety, in particular, has garnered significant interest as a scaffold for the development of novel anticancer agents.[1][6] Understanding the cytotoxic potential and the underlying mechanisms of action of novel imidazopyridine compounds is a critical step in the drug discovery and development process.

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the cytotoxicity of imidazopyridine compounds. Detailed protocols for key in vitro assays are provided, along with guidelines for data presentation and visualization of experimental workflows and signaling pathways.

Key Experimental Assays

A multi-faceted approach is recommended to thoroughly assess the cytotoxic effects of imidazopyridine compounds. This typically involves a primary cytotoxicity screen to determine the concentration-dependent effects on cell viability, followed by secondary assays to elucidate the mechanism of cell death.

1. Cell Viability and Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][9] The intensity of the purple color is directly proportional to the number of viable cells.[9]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late apoptosis and necrosis.[10][11]

2. Apoptosis Assays:

  • Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect apoptosis.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[12][14] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[12] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Caspase Activity Assay: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[15] Caspase-3 is a key executioner caspase.[15] Its activity can be measured using a colorimetric or fluorometric assay that utilizes a substrate containing the caspase-3 recognition sequence DEVD.[16] Cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which can be quantified.[16]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle: This assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7][9]

Materials:

  • Imidazopyridine compound of interest

  • Cancer cell line of choice (e.g., HeLa, A375, MCF-7)[1][5]

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][17]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-6,000 cells per well and incubate for 24-48 hours to allow for cell attachment.[1][5]

  • Prepare serial dilutions of the imidazopyridine compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compound, at the same final concentration as in the treated wells) and a media-only blank.[17]

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][18]

  • After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][17]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9][18]

Protocol 2: LDH Cytotoxicity Assay

Principle: This assay quantifies the amount of LDH released from cells with damaged plasma membranes.[10]

Materials:

  • Imidazopyridine compound of interest

  • Cancer cell line of choice

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of the imidazopyridine compound for the desired duration. Include vehicle controls, a negative control (untreated cells), and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).[19]

  • After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[19]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.[20]

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[20]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells using fluorescently labeled Annexin V and identifies necrotic cells using the membrane-impermeable dye PI.[12]

Materials:

  • Imidazopyridine compound of interest

  • Cancer cell line of choice

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit[13]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the imidazopyridine compound at the desired concentrations for the selected time period. Include a vehicle control.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.[21]

  • Wash the cells twice with cold PBS.[21]

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1-5 x 10^5 cells/mL.[12][13]

  • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) to 100-200 µL of the cell suspension.[13][14]

  • Gently vortex the cells and incubate for 5-15 minutes at room temperature in the dark.[13][21]

  • Add 400 µL of 1X Binding Buffer to each tube.[21]

  • Analyze the cells by flow cytometry within 1 hour.[21]

Protocol 4: Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a specific substrate.[15][16]

Materials:

  • Imidazopyridine compound of interest

  • Cancer cell line of choice

  • Cell culture plates

  • Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)[22][23]

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Seed and treat cells with the imidazopyridine compound as described in previous protocols.

  • After treatment, harvest the cells and prepare cell lysates according to the kit manufacturer's protocol. This typically involves resuspending the cell pellet in a chilled lysis buffer.[16][22]

  • Incubate the lysates on ice.[16]

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.[22]

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each lysate to the appropriate wells.

  • Prepare the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) as per the kit instructions.[16]

  • Add the reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.[16][23]

  • Measure the absorbance (at 405 nm for pNA) or fluorescence at the appropriate wavelength.[16]

Data Presentation

Quantitative data from the cytotoxicity and apoptosis assays should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxic Activity of Imidazopyridine Compounds (IC₅₀ values in µM)

CompoundCell Line24h48h72h
Imidazo-X1 HeLa55.2 ± 4.130.1 ± 2.515.8 ± 1.9
A37542.7 ± 3.821.5 ± 2.110.3 ± 1.2
MCF-768.9 ± 5.345.3 ± 3.928.6 ± 2.7
Imidazo-X2 HeLa25.6 ± 2.212.8 ± 1.56.4 ± 0.8
A37518.9 ± 1.99.7 ± 1.14.5 ± 0.6
MCF-733.4 ± 3.118.2 ± 1.89.1 ± 1.0
Cisplatin HeLa15.3 ± 1.48.1 ± 0.94.2 ± 0.5
A37510.1 ± 1.15.4 ± 0.72.8 ± 0.4
MCF-720.5 ± 2.011.3 ± 1.36.7 ± 0.8
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by Imidazopyridine Compounds (48h treatment)

Compound (Conc.)Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle HeLa3.2 ± 0.51.8 ± 0.30.9 ± 0.2
Imidazo-X1 (30 µM) HeLa25.7 ± 2.815.4 ± 1.92.1 ± 0.4
Imidazo-X2 (12 µM) HeLa40.1 ± 3.522.8 ± 2.41.5 ± 0.3
Vehicle A3752.8 ± 0.41.5 ± 0.20.7 ± 0.1
Imidazo-X1 (21 µM) A37535.6 ± 3.118.9 ± 2.01.8 ± 0.3
Imidazo-X2 (9 µM) A37552.3 ± 4.728.1 ± 2.91.2 ± 0.2
Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Caspase-3 Activation by Imidazopyridine Compounds (48h treatment)

Compound (Conc.)Cell LineFold Increase in Caspase-3 Activity
Vehicle HeLa1.0 ± 0.1
Imidazo-X1 (30 µM) HeLa3.8 ± 0.4
Imidazo-X2 (12 µM) HeLa6.2 ± 0.7
Vehicle A3751.0 ± 0.1
Imidazo-X1 (21 µM) A3754.5 ± 0.5
Imidazo-X2 (9 µM) A3758.1 ± 0.9
Data are presented as mean ± standard deviation relative to the vehicle control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies A Imidazopyridine Compound Library B Cell Seeding (96-well plates) A->B C Compound Treatment (Concentration Gradient) B->C D MTT Assay C->D Assess Viability E LDH Assay C->E Assess Cytotoxicity F Select Lead Compounds D->F E->F G Annexin V-FITC/PI Staining (Flow Cytometry) F->G Apoptosis Detection H Caspase-3 Activity Assay F->H Executioner Caspase Activity I Western Blot (Apoptosis-related proteins) F->I Protein Expression Analysis

Caption: Experimental workflow for imidazopyridine cytotoxicity testing.

Putative Signaling Pathway for Imidazopyridine-Induced Apoptosis

Some imidazopyridine compounds have been shown to induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[1]

signaling_pathway cluster_pathway PI3K/AKT/mTOR Pathway Inhibition Imidazopyridine Imidazopyridine Compound PI3K PI3K Imidazopyridine->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Imidazopyridine-induced apoptosis via PI3K/AKT/mTOR inhibition.

Conclusion

The experimental design and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of imidazopyridine cytotoxicity. By employing a combination of cell viability, cytotoxicity, and apoptosis assays, researchers can effectively screen novel compounds, determine their potency, and elucidate their mechanisms of action. The standardized data presentation and visualization of workflows and pathways will facilitate clear communication and interpretation of results, ultimately accelerating the development of promising imidazopyridine-based anticancer therapeutics.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in AKT/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Notably, several derivatives of this scaffold have demonstrated potent anticancer properties by targeting key cellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[4] This pathway plays a crucial role in regulating cell proliferation, growth, survival, and angiogenesis.[5]

This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of Imidazo[1,2-a]pyridine derivatives on the AKT/mTOR signaling pathway. While specific data for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is not extensively available in public literature, the following protocols and data are based on representative and structurally related Imidazo[1,2-a]pyridine compounds that have been documented to exhibit significant activity against this pathway. These notes are intended to serve as a comprehensive guide for researchers exploring this class of compounds for cancer research and drug development.

Data Presentation: Efficacy of Representative Imidazo[1,2-a]pyridine Compounds

The cytotoxic and antiproliferative effects of several Imidazo[1,2-a]pyridine derivatives have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound IDCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Compound 6 A375Melanoma9.748[6][7][8]
WM115Melanoma15.648[6][8]
HeLaCervical Cancer11.248[6][8]
IP-5 HCC1937Breast Cancer4548[1][4]
IP-6 HCC1937Breast Cancer47.748[1][4]
IP-7 HCC1937Breast Cancer79.648[1][4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of Imidazo[1,2-a]pyridine derivatives, it is essential to visualize the targeted signaling pathway and the experimental workflow used to assess their effects.

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->AKT Inhibition of phosphorylation Inhibitor->mTORC1 Inhibition of phosphorylation Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with Imidazo[1,2-a]pyridine derivative Start->Treatment Incubation Incubate for defined time periods (e.g., 24h, 48h) Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Incubation->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Incubation->CellCycle WesternBlot Protein Expression (Western Blot) Incubation->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

References

Application Notes and Protocols for Amide Derivatives of Imidazo[1,2-a]pyridine-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of amide derivatives of Imidazo[1,2-a]pyridine-8-carboxylic acid. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimycobacterial, and anti-inflammatory properties.[1][2][3] These derivatives often exert their effects by modulating key cellular signaling pathways, making them promising candidates for drug discovery and development.

Biological Activities and Signaling Pathways

Amide derivatives of imidazo[1,2-a]pyridine have been shown to target several critical signaling pathways implicated in various diseases.

PI3K/Akt/mTOR Pathway: A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][4][5] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[4][5]

STAT3/NF-κB Pathway: Certain amide derivatives of imidazo[1,2-a]pyridine have demonstrated anti-inflammatory effects by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a decrease in the production of pro-inflammatory mediators.

Other Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors for various other protein kinases that are often dysregulated in cancer.

Below are diagrams illustrating the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for assessing the anticancer activity of these compounds.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyridine Imidazo[1,2-a]pyridine Amide Derivative ImidazoPyridine->PI3K inhibits ImidazoPyridine->Akt inhibits ImidazoPyridine->mTORC1 inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine -8-carboxamide Derivatives Purification Purification and Characterization Synthesis->Purification Treatment Treatment with Synthesized Compounds Purification->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (for signaling proteins) Treatment->WesternBlot IC50 Determine IC50 Values Viability->IC50 DataAnalysis Data Analysis and Interpretation IC50->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: General Experimental Workflow for Anticancer Evaluation.

Quantitative Data Summary

The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine-8-carboxamide derivatives against various cancer cell lines and Mycobacterium tuberculosis.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93[6]
Compound 18 MCF-7 (Breast)14.81 ± 0.20[6]
Compound 11 MCF-7 (Breast)20.47 ± 0.10[6]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[6]
IP-5HCC1937 (Breast)45[7]
IP-6HCC1937 (Breast)47.7[7]
IP-7HCC1937 (Breast)79.6[7]
Compound 6 A375 (Melanoma)9.7 - 44.6[4][5]
Compound 6 HeLa (Cervical)9.7 - 44.6[4][5]

Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-8-carboxamides

Compound IDStrainMIC (µM)Reference
Compound 15 M. tuberculosis H37Rv0.10 - 0.19[8]
Compound 16 M. tuberculosis H37Rv0.10 - 0.19[8]
Compound 15 MDR/XDR M. tuberculosis0.05 - 1.5[8]
Compound 16 MDR/XDR M. tuberculosis0.05 - 1.5[8]

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides

This protocol describes a multi-step synthesis involving an initial condensation followed by an acid-amine coupling reaction.[9]

Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid

  • To a solution of 2-aminonicotinic acid in ethanol, add chloroacetaldehyde.

  • Reflux the mixture for an appropriate time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield Imidazo[1,2-a]pyridine-8-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of Imidazo[1,2-a]pyridine-8-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent such as HATU and a base like DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired substituted amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

Protocol 2: Solid-Phase Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides

This method allows for the generation of a library of derivatives.[10][11]

  • Immobilize 2-aminonicotinate on a solid support (e.g., resin).

  • Treat the polymer-bound 2-aminonicotinate with an appropriate α-haloketone to form the imidazo[1,2-a]pyridine ring.

  • (Optional) Perform further functionalization, such as halogenation at the 3-position.

  • Cleave the derivative from the solid support by treating the resin with an excess of a primary or secondary amine.

  • Purify the final product from the excess amine, for example, by solid-supported liquid-liquid extraction (SLE).[10][11]

Protocol 3: Palladium-Catalyzed Aminocarbonylation

This protocol is suitable for the synthesis of 8-carboxamido derivatives from 8-iodo-imidazo[1,2-a]pyridines.[12]

  • In a pressure vessel, combine the 8-iodo-imidazo[1,2-a]pyridine, a palladium catalyst (e.g., SILP-Pd), the desired amine, a base (e.g., DBU), and a suitable solvent (e.g., toluene).[12]

  • Pressurize the vessel with carbon monoxide (CO).

  • Heat the reaction mixture to the specified temperature and stir for the required duration.

  • After cooling, vent the CO, and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the 8-carboxamido derivative.

Protocol 4: Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.[7][13]

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives (typically in a series of dilutions) for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by the compounds.

  • Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivatives at concentrations around their IC50 values for 24-48 hours.

  • Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Imidazo[1,2-a]pyridine-8-carboxylic acid?

A1: The most prevalent method is the cyclocondensation reaction of 2-aminonicotinic acid with a suitable two-carbon electrophile, such as chloroacetaldehyde or an α-halopyruvate like ethyl bromopyruvate. The resulting ester is then hydrolyzed to the carboxylic acid.

Q2: What are the critical parameters affecting the yield of the cyclocondensation step?

A2: Key parameters influencing the yield include the choice of solvent, reaction temperature, and the nature of the electrophile. For instance, using ethanol as a solvent has been shown to improve yields in similar syntheses compared to acetonitrile.[1] Reaction temperature and time are also crucial and require optimization for the specific substrates.

Q3: How is the final hydrochloride salt typically formed and purified?

A3: The hydrochloride salt is generally formed by treating the free carboxylic acid with hydrochloric acid in a suitable solvent, such as ethanol or a mixture of solvents that allows for precipitation. Purification can be challenging due to the solubility of the salt. Techniques like recrystallization from a mixed solvent system or precipitation by adding a non-polar solvent to a solution of the salt can be effective.

Q4: What are common side reactions to be aware of during the synthesis?

A4: Potential side reactions include the formation of regioisomers if the aminopyridine has multiple nucleophilic sites, though the substitution pattern of 2-aminonicotinic acid generally directs the cyclization. Incomplete cyclization can lead to the formation of stable intermediates. During ester hydrolysis, harsh conditions could potentially lead to decarboxylation or other degradation of the heterocyclic core.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Imidazo[1,2-a]pyridine-8-carboxylic acid - Inefficient cyclocondensation. - Suboptimal reaction conditions (temperature, time). - Poor quality of starting materials. - Incomplete hydrolysis of the ester intermediate.- Optimize Cyclocondensation: Experiment with different solvents (e.g., ethanol, DMF). Consider using a catalyst such as copper(I) bromide (CuBr), which has been shown to be effective in similar reactions.[2] - Adjust Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal balance for product formation. - Ensure Purity of Reagents: Use freshly purified 2-aminonicotinic acid and high-purity electrophiles. - Ensure Complete Hydrolysis: Monitor the hydrolysis reaction by TLC or HPLC to ensure complete conversion of the ester. If using strong acid (e.g., 12 M HCl), ensure sufficient reaction time (e.g., 4-5 hours at reflux).[3]
Formation of Impurities - Side reactions due to high temperatures. - Presence of impurities in starting materials. - Decomposition of the product during workup.- Milder Reaction Conditions: Explore lower reaction temperatures for the cyclocondensation step, possibly with a more active catalyst. - Purify Starting Materials: Recrystallize or distill starting materials before use. - Careful Workup: Neutralize acidic or basic solutions carefully during extraction and purification to avoid product degradation.
Difficulty in Isolating the Hydrochloride Salt - High solubility of the salt in the reaction solvent. - Formation of an oil instead of a precipitate.- Solvent Selection: After forming the salt with HCl, evaporate the initial solvent and redissolve the residue in a minimal amount of a solvent in which the salt is sparingly soluble (e.g., isopropanol, ethanol/ether mixture) to induce precipitation. - Trituration: If an oil forms, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. - Salting Out: If the salt is in an aqueous acidic solution, you can try to "salt it out" by saturating the solution with a salt like sodium chloride.
Inconsistent Results - Variability in reagent quality. - Atmospheric moisture affecting the reaction.- Standardize Reagents: Use reagents from the same batch for a series of experiments to ensure consistency. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially if using moisture-sensitive reagents or catalysts.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Ethyl Ester Intermediate

This protocol is based on the general principles of imidazo[1,2-a]pyridine synthesis.

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate

A suspension of 2-aminonicotinic acid in anhydrous ethanol is treated with an equimolar amount of ethyl bromopyruvate. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography.

Step 2: Hydrolysis to Imidazo[1,2-a]pyridine-8-carboxylic acid and Salt Formation

The purified ethyl imidazo[1,2-a]pyridine-8-carboxylate is dissolved in 12 M hydrochloric acid and refluxed for 4-5 hours.[3] The reaction mixture is then cooled and the solvent is evaporated to dryness. The resulting solid is the crude this compound. For further purification, the solid can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis & Salt Formation cluster_product Final Product 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Reaction1 Ethanol, Reflux 2-Aminonicotinic_Acid->Reaction1 Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Reaction1 Ethyl_Imidazopyridine_Carboxylate Ethyl Imidazo[1,2-a]pyridine- 8-carboxylate Reaction1->Ethyl_Imidazopyridine_Carboxylate Reaction2 12 M HCl, Reflux Ethyl_Imidazopyridine_Carboxylate->Reaction2 Final_Product Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Reaction2->Final_Product

Caption: Two-step synthesis of the target compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Cause1 Inefficient Cyclocondensation Low_Yield->Cause1 Cause2 Suboptimal Conditions Low_Yield->Cause2 Cause3 Poor Reagent Quality Low_Yield->Cause3 Cause4 Incomplete Hydrolysis Low_Yield->Cause4 Solution1 Optimize Solvent & Consider Catalyst Cause1->Solution1 Solution2 Systematic Variation of Temperature & Time Cause2->Solution2 Solution3 Purify Starting Materials Cause3->Solution3 Solution4 Monitor Hydrolysis (TLC/HPLC) Cause4->Solution4

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Imidazopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying imidazopyridine compounds?

A1: The most prevalent purification techniques for imidazopyridine derivatives are column chromatography (both normal and reversed-phase), recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the polarity of the compound, and the nature of the impurities.

Q2: My imidazopyridine compound is showing low yield after purification. What are the possible reasons and solutions?

A2: Low yield can stem from several factors. Incomplete reaction is a common cause, which can be addressed by extending the reaction time or increasing the temperature.[1] Degradation of the starting material or product can also lead to lower yields; ensure you are using pure, dry reagents and solvents, and consider running the reaction under an inert atmosphere if your compound is sensitive to air or light.[1] Finally, the purification method itself might be inefficient. You may need to explore different solvent systems for column chromatography or try recrystallization from a different solvent to improve recovery.[1]

Q3: I am having difficulty separating regioisomers of my imidazopyridine compound by column chromatography. What should I do?

A3: The separation of regioisomers can be challenging due to their similar polarities.[1] If standard column chromatography is ineffective, High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[1] Utilizing a reversed-phase column (e.g., C18) with a gradient elution of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) can provide the necessary resolution.[1] For particularly stubborn isomers, consider a column with a different stationary phase, such as a Pentafluorophenyl (PFP) column, which offers alternative selectivity.[1]

Q4: My compound streaks badly on the TLC plate. How can I resolve this?

A4: Streaking on a Thin-Layer Chromatography (TLC) plate is often an indication of an overloaded sample.[2][3][4] Try spotting a more dilute solution of your compound. For basic compounds like some imidazopyridines, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane (1–10%) to the mobile phase can prevent streaking by neutralizing acidic sites on the silica gel.[2] Conversely, if your compound is acidic, adding a small amount of acetic or formic acid (0.1–2.0%) can help.[2]

Q5: My imidazopyridine compound will not move from the baseline during TLC analysis. What does this mean and how can I fix it?

A5: If your compound remains at the baseline, the eluent is not polar enough to move it up the plate.[5] You need to increase the polarity of your mobile phase. This can be achieved by increasing the proportion of the more polar solvent in your solvent system.[5] For very polar compounds, it may be necessary to switch to a reversed-phase TLC plate.[5]

Troubleshooting Guides

Column Chromatography

This guide provides solutions to common problems encountered during the column chromatography purification of imidazopyridine compounds.

Problem: Low Resolution or Co-elution of Impurities

Possible CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all components to elute too quickly. Decrease the polarity of the mobile phase. Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation before running the column. A common starting point for imidazopyridines is a mixture of ethyl acetate and petroleum ether or hexane.[6][7]
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity. Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Irregular Packing The column may have been packed unevenly, leading to channeling. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method can often give better results than dry packing.
Column Cracking The silica gel bed has cracked, often due to running the column dry or a sudden change in solvent polarity. Ensure a constant head of solvent is maintained above the silica gel at all times. When changing solvent systems, do so with a gradual gradient.

Problem: Streaking or Tailing of the Compound Band

Possible CauseSuggested Solution
Compound Interaction with Silica The basic nitrogen atoms in the imidazopyridine ring can interact strongly with the acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.
Insoluble Impurities The crude material may contain impurities that are not fully soluble in the mobile phase. Pre-purify the crude material by dissolving it in a suitable solvent and filtering out any insoluble material before loading it onto the column.
Sample Overloading An excessive amount of sample can lead to band broadening and tailing. Reduce the amount of sample loaded onto the column.
Recrystallization

This guide addresses common issues that may arise during the recrystallization of imidazopyridine compounds.

Problem: Compound Fails to Crystallize

Possible CauseSuggested Solution
Solution is Not Supersaturated The solution may be too dilute. Concentrate the solution by evaporating some of the solvent.
Lack of Nucleation Sites Crystal growth requires an initial seed or surface to begin. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small seed crystal of the pure compound can also induce crystallization.
Inappropriate Solvent The chosen solvent may be too good a solvent for the compound, preventing it from precipitating out upon cooling. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common recrystallization solvents for imidazopyridines include ethanol and isopropanol.[7][8]

Problem: Oiling Out

Possible CauseSuggested Solution
Solution is Too Concentrated The compound is coming out of solution above its melting point. Add more solvent to the hot solution to decrease the concentration.
Cooling Rate is Too Fast Rapid cooling can cause the compound to separate as a liquid instead of forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities Impurities can lower the melting point of the compound and promote oiling out. Try to remove impurities by a preliminary purification step like a quick filtration through a plug of silica gel.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol provides a general procedure for the purification of an imidazopyridine compound using flash column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Secure the column in a vertical position.

    • Add a small layer of sand or a cotton plug to the bottom of the column.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a low polarity mixture of ethyl acetate/hexane).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude imidazopyridine compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazopyridine compound.

General Protocol for Recrystallization

This protocol outlines a general procedure for the purification of an imidazopyridine compound by recrystallization.

  • Solvent Selection:

    • Choose a suitable solvent in which the imidazopyridine compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is often a good starting point.[8]

  • Dissolution:

    • Place the crude imidazopyridine compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture with stirring (e.g., on a hot plate) until the compound completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove any remaining solvent.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Start Crude Imidazopyridine Product Recrystallization Recrystallization Start->Recrystallization High Yield & Good Crystallinity ColumnChromatography Column Chromatography Start->ColumnChromatography Complex Mixture PrepHPLC Preparative HPLC Start->PrepHPLC Difficult Separation (e.g., Regioisomers) TLC_Analysis TLC Analysis Recrystallization->TLC_Analysis ColumnChromatography->TLC_Analysis HPLC_Analysis HPLC/LC-MS Analysis PrepHPLC->HPLC_Analysis TLC_Analysis->ColumnChromatography Multiple Spots Pure_Product Pure Imidazopyridine Compound TLC_Analysis->Pure_Product Single Spot HPLC_Analysis->PrepHPLC Multiple Peaks HPLC_Analysis->Pure_Product Single Peak NMR_Analysis NMR Spectroscopy Pure_Product->NMR_Analysis Structure Confirmation

Caption: General workflow for the purification of imidazopyridine compounds.

Troubleshooting_TLC cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions Problem Poor TLC Result Streaking Streaking/ Tailing Spot Problem->Streaking Baseline Spot at Baseline Problem->Baseline SolventFront Spot at Solvent Front Problem->SolventFront PoorSeparation Poor Separation (Close Rf values) Problem->PoorSeparation Dilute Dilute Sample Streaking->Dilute Cause: Overloading AddBase Add Basic Modifier (e.g., Triethylamine) Streaking->AddBase Cause: Acid-Base Interaction IncreasePolarity Increase Eluent Polarity Baseline->IncreasePolarity Cause: Eluent too Nonpolar ReversePhase Use Reversed-Phase TLC Baseline->ReversePhase For very polar compounds DecreasePolarity Decrease Eluent Polarity SolventFront->DecreasePolarity Cause: Eluent too Polar ChangeSolvent Change Solvent System PoorSeparation->ChangeSolvent Optimize Selectivity

References

Technical Support Center: Overcoming Side Reactions in Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of imidazopyridines. The following guides and FAQs address specific side reactions and provide detailed experimental protocols to help optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of imidazo[1,2-a]pyridines?

A1: The most frequently encountered side reactions include the formation of regioisomers when using substituted 2-aminopyridines, dimerization of starting materials or intermediates, over-alkylation, and the formation of various byproducts from competing reaction pathways, particularly in multicomponent reactions.[1][2][3] Oxidation of the starting 2-aminopyridine can also lead to undesired impurities.[4]

Q2: How can I minimize the formation of regioisomers in my reaction?

A2: The formation of regioisomers is a common challenge when using substituted 2-aminopyridines. The regioselectivity is influenced by both steric and electronic factors of the substituents on the pyridine ring. To minimize the formation of unwanted isomers, careful selection of reaction conditions is crucial. For instance, in some cases, lower reaction temperatures may favor the formation of the thermodynamically more stable isomer. Additionally, the choice of catalyst can significantly influence regioselectivity. It is recommended to perform small-scale trial reactions with different catalysts and solvent systems to identify the optimal conditions for your specific substrates.

Q3: My reaction is producing a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?

A3: Dimerization can occur through various mechanisms, including the self-condensation of starting materials or intermediates. In the Tschitschibabin reaction, for example, dimerization of the pyridine starting material can be a significant side reaction.[2] To prevent this, it is often beneficial to use a high dilution of the reactants. Slowly adding one of the reactants to the reaction mixture can also help to maintain a low concentration of the reactive species, thereby disfavoring the bimolecular dimerization reaction in favor of the desired intramolecular cyclization.

Q4: I am observing over-alkylation of my product. How can I control the reaction to obtain the mono-alkylated product?

A4: Over-alkylation, where the desired product is further alkylated, can be a problem when the product itself is nucleophilic. To mitigate this, you can try using a stoichiometric amount of the alkylating agent or even a slight sub-stoichiometric amount. Running the reaction at a lower temperature and for a shorter duration can also help to reduce the extent of over-alkylation. Monitoring the reaction progress closely by TLC or LC-MS is essential to stop the reaction once the desired mono-alkylated product is formed in optimal yield.

Q5: In my multicomponent reaction, I am getting a complex mixture of byproducts. How can I improve the selectivity?

A5: Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are powerful for building molecular complexity quickly, but can sometimes suffer from a lack of selectivity, leading to various side products.[3][5][6][7] The formation of these byproducts can be highly dependent on the reaction conditions. For instance, in some GBB reactions, the solvent can participate in the reaction, leading to "dead-end" intermediates.[5] Optimizing the catalyst, solvent, temperature, and order of addition of the reactants is critical. Screening a panel of catalysts and solvents is often necessary to identify conditions that favor the desired reaction pathway.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Imidazopyridine Product
Potential Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time and/or temperature. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Ensure the catalyst is active and used in the correct loading.
Degradation of starting materials or product - Lower the reaction temperature. - Use a milder base or catalyst. - Ensure the reaction is performed under an inert atmosphere if any of the components are sensitive to air or moisture.
Formation of side products - Refer to the specific troubleshooting guides for dimerization, regioisomer formation, etc. - Optimize reaction conditions (solvent, temperature, catalyst) to disfavor side reactions.
Poor purification - Utilize a different purification method (e.g., switch from column chromatography to recrystallization or vice versa). - Optimize the eluent system for column chromatography.
Problem 2: Formation of Regioisomers
Potential Cause Troubleshooting Steps
Use of substituted 2-aminopyridines - The electronic and steric nature of the substituent on the pyridine ring influences the nucleophilicity of the ring nitrogen versus the exocyclic amino group, affecting the initial step of the reaction.[1]
Reaction conditions favoring multiple pathways - Screen different solvents of varying polarity. - Evaluate a range of reaction temperatures. Lower temperatures may favor the thermodynamically controlled product. - Test different catalysts (e.g., Lewis acids, Brønsted acids) to see if they can direct the reaction towards a single isomer.
Problem 3: Presence of Dimeric Byproducts
Potential Cause Troubleshooting Steps
High concentration of reactive intermediates - Employ high dilution conditions by using a larger volume of solvent. - Use a syringe pump for the slow addition of one of the reactants to maintain its low concentration in the reaction mixture.
Reaction conditions favoring dimerization - Lower the reaction temperature. - Investigate the effect of different catalysts, as some may promote dimerization more than others.

Experimental Protocols

Protocol 1: General Procedure for the Ortoleva-King Synthesis of 2-Arylimidazo[1,2-a]pyridines

This one-pot, two-step procedure is adapted from a reported efficient synthesis.[8]

Step 1: Ortoleva-King Reaction

  • In a round-bottom flask, combine the 2-aminopyridine (2.3 equivalents) and the acetophenone derivative (1.0 equivalent).

  • Add iodine (I₂) (1.2 equivalents) to the mixture.

  • Heat the reaction mixture neat (without solvent) at 110 °C for 4 hours.

  • Monitor the reaction progress by TLC.

Step 2: Cyclization and Work-up

  • After the initial reaction is complete, cool the mixture to room temperature.

  • Add aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture at 100 °C for 1 hour to induce cyclization.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-arylimidazo[1,2-a]pyridine.[9][10]

Note: Yields for this procedure are reported to be in the range of 40-60%.[8]

Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This procedure is a general representation of a GBB reaction.[3][11][12]

  • To a solution of the 2-aminopyridine (1.0 equivalent) and the aldehyde (1.2 equivalents) in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol), add a catalytic amount of a Lewis or Brønsted acid (e.g., Yb(OTf)₃ or p-toluenesulfonic acid).[11][12]

  • Add the isocyanide (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat under microwave irradiation (e.g., at 100 °C for 1 hour) until the starting materials are consumed, as monitored by TLC.[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the yield of imidazopyridine synthesis, highlighting the importance of optimization to minimize side reactions.

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
Ortoleva-KingI₂Neat11040-60[8]
Ortoleva-KingFeCl₃·6H₂O / I₂--Moderate to Good[13]
GBBYb(OTf)₃DCM/MeOH100 (MW)89-98 (of intermediate)[11]
GBBNH₄ClMeOHRoom Temp58-69[12]
MulticomponentI₂DMSO110Good to Excellent[14]
CycloadditionNaIO₄/TBHPChlorobenzene120Moderate[15]

Visualizations

Signaling Pathway

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation Proliferation Cell Proliferation & Survival Akt->Proliferation Activation Imidazopyridine Imidazopyridine Inhibitor Imidazopyridine->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of imidazopyridine derivatives.

Experimental Workflow

Experimental_Workflow Start Start: Combine 2-Aminopyridine, Aldehyde, Isocyanide Reaction Multicomponent Reaction (e.g., GBB) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Solvent Removal Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Analysis Characterization: NMR, MS Purification->Analysis Product Pure Imidazopyridine Product Analysis->Product Troubleshooting_Logic Problem Low Yield or Impure Product Check_Side_Products Analyze byproducts (LC-MS, NMR) Problem->Check_Side_Products Isomers Regioisomers Detected? Check_Side_Products->Isomers Dimers Dimers Detected? Check_Side_Products->Dimers Other Other Byproducts? Check_Side_Products->Other Isomers->Dimers No Optimize_Conditions Optimize: Temp, Catalyst, Solvent Isomers->Optimize_Conditions Yes Dimers->Other No High_Dilution Use High Dilution or Slow Addition Dimers->High_Dilution Yes Modify_Reagents Modify Reagents or Reaction Type Other->Modify_Reagents Yes Solution Improved Yield and Purity Optimize_Conditions->Solution High_Dilution->Solution Modify_Reagents->Solution

References

NMR and mass spectrometry analysis of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

This guide provides technical support for researchers, scientists, and drug development professionals conducting . It includes expected data, experimental protocols, and troubleshooting FAQs.

Expected Analytical Data

The following tables summarize the expected quantitative data for this compound (Molecular Formula: C₈H₇ClN₂O₂, Molecular Weight: 198.61 g/mol ). Note that actual experimental values may vary based on solvent, concentration, and instrument calibration.

Table 1: Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
H-2, H-3~7.5 - 8.5Doublet / SingletProtons on the imidazole ring. Their exact shifts are influenced by the electronic environment.
H-5~8.0 - 9.0DoubletDeshielded due to proximity to the bridgehead nitrogen and the positive charge in the hydrochloride form.
H-6, H-7~7.0 - 8.0Triplet / DoubletProtons on the pyridine ring.
COOH> 10.0Broad SingletThe carboxylic acid proton is acidic and often appears as a broad signal at a high chemical shift.

Note: The formation of the hydrochloride salt leads to a downfield shift for all ring protons due to the increased positive charge on the heterocyclic system.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)~160 - 175Carbonyl carbon of the carboxylic acid.
Aromatic C (C2, C3, C5, C6, C7, C8, C8a)~110 - 150Carbons of the fused imidazo[1,2-a]pyridine ring system.[1]

Table 3: Expected Mass Spectrometry Data (Positive ESI-MS)

IonExpected m/zNotes
[M+H]⁺177.06This represents the protonated free base (C₈H₆N₂O₂). The hydrochloride salt typically dissociates in the ESI source.
[M-CO₂H+H]⁺132.06Fragmentation corresponding to the loss of the carboxylic acid group (45 Da).
[M+Na]⁺199.04Sodium adduct of the free base, a common observation in ESI-MS.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Sample Preparation:

  • Select Solvent: Due to the polar nature and potential acidity of the hydrochloride salt, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) are recommended solvents. Chloroform-d (CDCl₃) is unlikely to be effective.

  • Determine Concentration:

    • For ¹H NMR, dissolve 2-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[2]

    • For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2][3][4]

  • Sample Handling:

    • Weigh the solid sample and transfer it to a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a high-quality 5 mm NMR tube to remove any particulate matter.[2][4]

    • Ensure the sample height in the tube is adequate for the instrument's detector, typically around 4-5 cm.[2][5]

Mass Spectrometry (MS)

Protocol for ESI-MS Sample Preparation:

  • Select Solvent: Use a combination of methanol and water (e.g., 50:50 v/v) to prepare the sample. This solvent system is compatible with electrospray ionization.

  • Determine Concentration: Prepare a stock solution of the compound at approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

  • Sample Handling:

    • Ensure the sample is fully dissolved.

    • Filter the final diluted sample using a 0.22 µm syringe filter to prevent clogging of the ESI needle.

    • For LC-MS analysis, ensure the chosen mobile phase is compatible with the compound's solubility.

Typical ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode is preferred to detect the [M+H]⁺ ion.

  • Capillary Voltage: ~3.5 kV.[6]

  • Cone Voltage: Start with a low cone voltage (~10-30 V) to minimize in-source fragmentation and observe the molecular ion. It can be increased to induce fragmentation if desired.[6][7]

  • Source Temperature: ~125 °C.[6]

  • Desolvation Temperature: ~200-400 °C.[6][7]

Visualized Workflows

General Analytical Workflow cluster_start Start cluster_prep Preparation cluster_analysis Analysis cluster_end Conclusion start Sample Receipt solubility Solubility Testing (e.g., DMSO-d6, MeOD) start->solubility nmr_prep NMR Sample Prep solubility->nmr_prep ms_prep MS Sample Prep solubility->ms_prep nmr_acq NMR Data Acquisition (1H, 13C, etc.) nmr_prep->nmr_acq ms_acq MS Data Acquisition (ESI-MS, MS/MS) ms_prep->ms_acq interpretation Data Interpretation & Reporting nmr_acq->interpretation ms_acq->interpretation

Caption: General workflow for the analysis of this compound.

Caption: Decision tree for troubleshooting common ¹H NMR spectroscopy issues.

Troubleshooting and FAQs

NMR Spectroscopy FAQs

Q1: I see a very broad peak in my ¹H NMR spectrum. What is it? A1: A broad peak, especially between 1.5-5.0 ppm, is often due to water (H₂O or HOD) contamination in the deuterated solvent. Pyridine-containing compounds can be hygroscopic. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the water peak should exchange with deuterium and either disappear or shift significantly.

Q2: Why are the aromatic proton signals in my spectrum further downfield than predicted by standard software? A2: This is a characteristic effect of the hydrochloride salt. The protonation of a nitrogen atom in the pyridine ring places a formal positive charge on the molecule. This charge deshields the ring protons, causing their resonance signals to shift to a higher frequency (downfield).[8] This observation can be a good indicator of successful salt formation.[8]

Q3: My sample won't dissolve in CDCl₃. What should I do? A3: this compound is a polar salt and is unlikely to be soluble in a non-polar solvent like chloroform. You should use a more polar deuterated solvent such as DMSO-d₆, methanol-d₄ (CD₃OD), or deuterium oxide (D₂O). When comparing your data to literature, it is crucial to use the same solvent.[5]

Q4: I see sharp, unexpected singlets at ~2.17 ppm and ~5.30 ppm. What are these? A4: These are likely common laboratory solvent impurities. A singlet around 2.17 ppm corresponds to acetone, and a singlet around 5.30 ppm corresponds to methylene chloride. Always check a table of common NMR solvent impurities to identify potential contaminants.

Mass Spectrometry FAQs

Q1: I am not seeing the expected molecular ion at m/z 199.61. Instead, I see a peak at m/z 177.06. Is this correct? A1: Yes, this is expected. In electrospray ionization (ESI), salts like hydrochlorides typically dissociate. The peak at m/z 177.06 corresponds to the protonated free base of your compound ([C₈H₆N₂O₂ + H]⁺), which is the species observed in the gas phase. The full salt is not usually detected.

Q2: My signal intensity is low and the spray is unstable. What is the problem? A2: This is likely due to "ion suppression" caused by the presence of the non-volatile chloride counter-ion.[9] High salt concentrations can interfere with the ESI process.[9] To resolve this, try the following:

  • Dilute your sample further: Lowering the concentration can reduce the severity of ion suppression.

  • Optimize source conditions: Adjust the source and desolvation temperatures to find an optimal balance for your analyte.[7]

  • Use a volatile buffer: If using LC-MS, consider a mobile phase with a volatile buffer like ammonium formate or ammonium acetate to improve ionization efficiency.

Q3: The mass accuracy of my main peak is off by several ppm. How can I fix this? A3: Poor mass accuracy is almost always a result of the instrument needing calibration. Perform a fresh mass calibration using the appropriate calibration standard for your mass spectrometer. Regular calibration is essential for obtaining accurate mass measurements.

Q4: How can I definitively confirm that my sample is a hydrochloride salt? A4: While a downfield shift in NMR is a strong indicator, mass spectrometry is not the best tool for confirming the presence of a hydrochloride salt.[8] ESI-MS will primarily show the free base.[8] More definitive methods include:

  • Elemental Analysis: This will provide the percentage of C, H, N, and Cl in your sample, which can be compared to the theoretical values for the hydrochloride salt.

  • Ion Chromatography: This technique can be used to quantify the amount of chloride ion in your sample.

  • Titration: A simple acid-base titration can also be used to quantify the hydrochloride content.

References

Technical Support Center: Optimizing Reaction Conditions for Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of imidazopyridine derivatives.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of imidazopyridine derivatives.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution Explanation
Inactive Catalyst Screen a variety of catalysts. Consider using iodine, copper salts (e.g., CuI, Cu(OAc)₂), or other Lewis acids like Sc(OTf)₃.[1][2][3][4] For certain reactions, metal-free conditions with a strong base like KOtBu may be effective.[5]The choice of catalyst is crucial and reaction-dependent. Iodine has been shown to be a cost-effective and efficient catalyst for certain multicomponent reactions.[1] Copper catalysts are effective in oxidative coupling and amination reactions.[2][3] The optimal catalyst must be determined empirically for each specific transformation.
Inappropriate Solvent Test a range of solvents with varying polarities, such as ethanol, methanol, acetonitrile, toluene, or even water.[1] In some cases, solvent-free conditions can be highly effective.[6]The solvent can significantly influence reaction rates and yields by affecting reagent solubility and the stability of intermediates. For instance, in some iodine-catalyzed reactions, ethanol provides excellent yields, while non-polar solvents like toluene result in lower yields.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. While many reactions proceed at room temperature, others may require heating (e.g., 100-130 °C) to overcome activation energy barriers.[4]Temperature is a critical parameter. For example, in the synthesis of C3-alkylated imidazo[1,2-a]pyridines, decreasing the temperature from 110 °C to 100 °C led to a significant reduction in yield.[4]
Incorrect Stoichiometry Vary the molar ratios of the reactants. An excess of one reactant, such as the aminopyridine, may be necessary to drive the reaction to completion.The stoichiometry of reactants can be critical. In a NaIO₄/TBHP-promoted cycloaddition, using a threefold excess of 2-aminopyridine significantly increased the product yield.
Atmospheric Conditions Some reactions, particularly those involving copper catalysts, may require an aerobic environment (air or oxygen) to facilitate oxidative steps.[2][3] Conversely, other reactions may need an inert atmosphere (e.g., nitrogen) to prevent degradation of sensitive reagents or intermediates.[3]The reaction atmosphere can be a key factor. Copper-catalyzed aerobic oxidative amination utilizes air as the sole oxidant.[2]

Problem 2: Formation of Side Products/Impurities

Potential Cause Recommended Solution Explanation
Side Reactions Modify the reaction conditions (e.g., lower temperature, change catalyst) to disfavor the formation of side products. For instance, in some multicomponent reactions, careful selection of the catalyst can minimize side reactions.[1]Side product formation often competes with the desired reaction pathway. For example, in certain syntheses, the formation of an adduct between the imidazopyridine and glyoxylic acid can be a major side product, which can be minimized by optimizing the base and temperature.[5]
Degradation of Starting Materials or Product Ensure the purity of starting materials. Protect sensitive functional groups if necessary. Analyze the reaction mixture at different time points to monitor for product degradation.Impurities in starting materials can lead to a cascade of side reactions. The stability of the final product under the reaction conditions should also be considered.
Non-selective Reaction If multiple isomers can be formed, adjust the reaction conditions to favor the desired isomer. The choice of catalyst and solvent can influence regioselectivity.In syntheses involving unsymmetrical pyridines, the reaction may not be regioselective, leading to a mixture of isomers that can be difficult to separate.[7]

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution Explanation
Similar Polarity of Product and Impurities Employ different purification techniques. If column chromatography is ineffective, consider recrystallization from a suitable solvent like methanol or ethanol.[8] In some cases, simple filtration and washing can yield a pure product.[1]The choice of purification method depends on the physical properties of the product and impurities. Recrystallization is often effective for crystalline solids. For multicomponent reactions where most starting materials are incorporated into the product, purification can be simpler.
Product is an Oil or Difficult to Crystallize If the product is an oil, attempt to form a salt (e.g., hydrochloride salt) which may be a crystalline solid and easier to purify.Salt formation can significantly alter the physical properties of a compound, often inducing crystallization.
Complex Reaction Mixture Simplify the workup procedure. An initial extraction with a suitable solvent can remove many impurities before further purification. For example, washing with a solution of sodium thiosulfate can remove residual iodine catalyst.[8]A well-designed workup can significantly simplify the final purification step by removing a large portion of the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for imidazopyridine synthesis?

A1: The most common starting materials are 2-aminopyridines, which can be reacted with a variety of partners, including α-haloketones, aldehydes, ketones, and alkynes, depending on the desired substitution pattern of the final product.[6][9][10]

Q2: How does the choice of catalyst affect the reaction outcome?

A2: The catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and even the reaction mechanism. For example, iodine is a mild Lewis acid that can effectively catalyze multicomponent reactions at room temperature.[1] Copper catalysts are often used for oxidative C-H functionalization and C-N bond formation reactions.[2][3] In some cases, a catalyst may not be necessary at all, with the reaction proceeding under thermal or microwave conditions.[6]

Q3: What is a multicomponent reaction (MCR) and why is it useful for synthesizing imidazopyridine derivatives?

A3: A multicomponent reaction is a process where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants.[1] MCRs are highly efficient for building molecular complexity quickly and are advantageous for creating libraries of compounds for drug discovery. They often involve simpler purification procedures as the starting materials are mostly incorporated into the final product.[1]

Q4: Are there any "green" or environmentally friendly methods for synthesizing imidazopyridine derivatives?

A4: Yes, several more environmentally friendly methods have been developed. These include using water as a solvent, employing catalyst-free conditions, and utilizing ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption.[6] Some methods also use air as a benign oxidant.[2]

Q5: What are the common biological targets of imidazopyridine derivatives?

A5: Imidazopyridine derivatives have shown activity against a wide range of biological targets. They are known to act as positive allosteric modulators of GABA-A receptors, inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, and antagonists of the PD-1/PD-L1 immune checkpoint.[1][10] They also exhibit antibacterial activity by targeting enzymes like DNA gyrase and topoisomerase IV.[9]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis of Imidazo[1,2-a]pyrazines

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANEtOH265
2SnCl₄EtOH2.570
3SnCl₂EtOH360
4InCl₃EtOH275
5PTSA·H₂OEtOH355
6FeCl₃EtOH440
7I₂EtOH198
8I₂MeOH1.585
9I₂H₂O270
10I₂ACN2.565
11I₂DCM350
12I₂Toluene445
13NoneEtOH12No Reaction
Data adapted from a study on iodine-catalyzed synthesis. The reaction was performed with 4-nitrobenzaldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature.[1]

Table 2: Optimization of a NaIO₄/TBHP-Promoted (3 + 2) Cycloaddition

EntryAdditive (mol%)OxidantSolventTemperature (°C)Yield (%)
1NoneTBHPPhCl1200
2I₂ (20)TBHPPhCl1209
3NaIO₄ (20)TBHPPhCl12035
4NaIO₄ (40)TBHPPhCl12052
5NaIO₄ (40)TBHPToluene12048
6NaIO₄ (40)TBHPDMSO12015
7NaIO₄ (40)TBHPPhCl10035
8NaIO₄ (40)TBHPPhCl13050
Data adapted from a study on the synthesis of imidazo[1,2-a]pyridines from propargyl alcohols and 2-aminopyridines.

Experimental Protocols

General Procedure for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines

A mixture of an aryl aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and an isocyanide (1.0 mmol) is stirred in ethanol (5 mL) in the presence of a catalytic amount of iodine (5 mol%) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the precipitate formed is filtered, washed with ethanol, and dried under vacuum to afford the pure product.[1]

General Procedure for NaIO₄/TBHP-Promoted (3 + 2) Cycloaddition

A solution of a propargyl alcohol (0.5 mmol), 2-aminopyridine (1.5 mmol), tert-butyl hydroperoxide (TBHP, 1.5 mmol), and sodium periodate (NaIO₄, 40 mol%) in chlorobenzene (4.0 mL) is stirred in a sealed tube at 120 °C for 12 hours. After completion, the reaction mixture is concentrated under vacuum, and the residue is purified by flash column chromatography (petroleum ether/ethyl acetate) to yield the desired product.

Visualizations

G Troubleshooting Workflow for Low Product Yield start Low or No Product Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst screen_catalysts Screen different catalysts (e.g., I₂, CuI, Sc(OTf)₃) check_catalyst->screen_catalysts No check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Test various solvents (e.g., EtOH, ACN, Toluene) or solvent-free conditions check_solvent->screen_solvents No check_temp Is the reaction temperature correct? check_solvent->check_temp Yes screen_solvents->check_temp optimize_temp Optimize temperature (room temp vs. heating) check_temp->optimize_temp No check_stoich Is the stoichiometry correct? check_temp->check_stoich Yes optimize_temp->check_stoich optimize_stoich Vary reactant ratios check_stoich->optimize_stoich No check_atmosphere Is the atmosphere appropriate? check_stoich->check_atmosphere Yes optimize_stoich->check_atmosphere optimize_atmosphere Test aerobic vs. inert conditions check_atmosphere->optimize_atmosphere No success Improved Yield check_atmosphere->success Yes optimize_atmosphere->success

Caption: Troubleshooting workflow for low product yield in imidazopyridine synthesis.

G General Experimental Workflow for Optimizing Reaction Conditions start Define Reaction: Substrates & Target Product lit_review Literature Review for similar transformations start->lit_review initial_conditions Select Initial Conditions (Catalyst, Solvent, Temp.) lit_review->initial_conditions run_reaction Run Initial Reaction initial_conditions->run_reaction analyze_results Analyze Results (TLC, LC-MS, NMR) run_reaction->analyze_results optimization Systematic Optimization analyze_results->optimization catalyst_screen Catalyst Screening optimization->catalyst_screen solvent_screen Solvent Screening catalyst_screen->solvent_screen temp_screen Temperature Screening solvent_screen->temp_screen conc_screen Concentration/Stoichiometry Screening temp_screen->conc_screen final_conditions Determine Optimal Conditions conc_screen->final_conditions scale_up Scale-up Reaction final_conditions->scale_up end Purified Product scale_up->end

Caption: General workflow for optimizing imidazopyridine synthesis reaction conditions.

G Imidazopyridine Derivatives in the PI3K Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activation mtor mTOR akt->mtor Activation apoptosis Inhibition of Apoptosis akt->apoptosis cell_growth Cell Growth & Proliferation mtor->cell_growth imidazopyridine Imidazopyridine Derivative imidazopyridine->pi3k Inhibition

Caption: Inhibition of the PI3K signaling pathway by imidazopyridine derivatives.

References

Technical Support Center: Stability of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form?

A1: The solid form of this compound should be stored in a tightly closed container in a well-ventilated place. It is also noted to be hygroscopic, so protection from moisture is critical.

Q2: What initial solvents are recommended for preparing solutions of this compound?

A2: While specific solubility data is not extensively detailed in the provided results, a related compound, Imidazo[1,2-a]pyridine-3-carboxylic acid, is noted to be soluble in water.[1] Given the hydrochloride salt form of the target compound, aqueous-based solutions are a logical starting point. The use of co-solvents may be necessary depending on the desired concentration.[2]

Q3: My solution of this compound changed color. What could be the cause?

A3: Color change often indicates degradation of the compound. This could be triggered by exposure to light (photodegradation), elevated temperatures, oxidative stress, or inappropriate pH levels. It is recommended to perform a purity analysis using a stability-indicating method, such as HPLC, to identify any degradation products.

Q4: I am observing precipitation in my buffered solution. What should I do?

A4: Precipitation could be due to several factors, including the compound's lower solubility in the chosen buffer system or a change in the compound's form due to pH. Check the pH of your solution and consider using a different buffer system or adding a co-solvent to improve solubility.

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing, such as high heat, light, oxidation, and a range of pH values.[3][4] These studies are crucial for understanding the degradation pathways and products of the molecule, which helps in developing stable formulations and analytical methods.[2][3][5] The International Conference on Harmonisation (ICH) guidelines recommend these studies.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid loss of purity in solution The solution may be exposed to light, elevated temperatures, or oxidative conditions. The pH of the solution might be promoting hydrolysis.Store solutions protected from light and at a controlled, cool temperature. Consider purging the solution and the headspace of the container with an inert gas like nitrogen to minimize oxidation. Evaluate the stability of the compound in different pH buffers to find the optimal pH range for stability.
Appearance of new peaks in HPLC chromatogram This indicates the formation of degradation products.Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradants.[2][3] This will help in identifying the nature of the new peaks and understanding the degradation pathway.
Inconsistent results between stability batches Variability in the preparation of the solutions (e.g., pH, dissolved oxygen) or in storage conditions.Standardize the solution preparation protocol. Ensure consistent and well-controlled storage conditions for all stability samples.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[3]

1. Acid Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 M hydrochloric acid.[2] Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.

  • Analysis: At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

2. Base Hydrolysis:

  • Procedure: Dissolve the compound in 0.1 M sodium hydroxide.[2] Incubate at a controlled temperature (e.g., 60°C).

  • Analysis: Withdraw samples at intervals, neutralize, and analyze by HPLC.

3. Oxidative Degradation:

  • Procedure: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).[6] Keep the solution at room temperature, protected from light.

  • Analysis: Monitor the degradation over time by HPLC.

4. Thermal Degradation:

  • Procedure: Expose the solid compound and a solution of the compound to dry heat at an elevated temperature (e.g., 70°C).[3]

  • Analysis: Analyze the samples at different time points.

5. Photolytic Degradation:

  • Procedure: Expose a solution of the compound to a light source with a specified output (e.g., according to ICH Q1B guidelines).[3] Run a control sample in the dark.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Hypothetical Stability Data Summary

The following tables represent potential outcomes of a forced degradation study on this compound.

Table 1: Effect of pH on Stability at 60°C for 24 hours

Condition Initial Purity (%) Purity after 24h (%) Major Degradant Peak Area (%)
0.1 M HCl99.885.212.5
pH 4.0 Buffer99.998.51.1
pH 7.0 Buffer99.899.10.5
0.1 M NaOH99.970.325.8

Table 2: Effect of Stress Conditions on Stability for 48 hours

Condition Initial Purity (%) Purity after 48h (%) Major Degradant Peak Area (%)
3% H₂O₂ (Room Temp)99.892.16.8
70°C Heat (Solid)99.999.50.3
70°C Heat (Solution)99.895.44.1
Photolytic (ICH Q1B)99.996.23.5

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Outcome prep Prepare Solutions (Aqueous Buffers) qc_initial Initial QC (HPLC, pH, Appearance) prep->qc_initial acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂) thermal Thermal (70°C) photo Photolytic (ICH Q1B) sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC sampling->hplc characterization Characterize Degradants (LC-MS) hplc->characterization pathway Identify Degradation Pathways characterization->pathway formulation Optimize Formulation & Storage pathway->formulation Troubleshooting_Logic cluster_investigation Initial Investigation cluster_analysis Analytical Checks cluster_action Corrective Actions start Instability Observed (e.g., Purity Loss, Color Change) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_params Verify Solution Parameters (pH, Solvent, Concentration) start->check_params hplc_check Run Stability-Indicating HPLC Method check_storage->hplc_check check_params->hplc_check compare Compare to Control Sample hplc_check->compare identify_peaks New Peaks Observed? compare->identify_peaks modify_storage Modify Storage (e.g., Refrigerate, Protect from Light) identify_peaks->modify_storage No forced_degradation Perform Forced Degradation Study to Identify Degradants identify_peaks->forced_degradation Yes modify_formulation Adjust Formulation (e.g., Change pH, Add Antioxidant) forced_degradation->modify_formulation

References

Technical Support Center: Troubleshooting Cell-Based Assays with Imidazopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cell-based assays involving imidazopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: My imidazopyridine compound, dissolved in DMSO, precipitates when added to the cell culture medium. How can I resolve this?

A1: This is a common issue with hydrophobic compounds. Here are several strategies to address it:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%. Always include a vehicle control with the same final DMSO concentration as your test wells.[1]

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform serial dilutions in the culture medium to gradually decrease the DMSO concentration. This can prevent the compound from crashing out of solution.

  • Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Use of Co-solvents: In some instances, the use of a co-solvent in addition to DMSO might be necessary. However, this should be approached with caution as co-solvents can also impact cell health and assay performance.

  • Sonication: Briefly sonicating the diluted compound solution can help to break up small precipitates and improve dispersion.

Q2: I am observing high background fluorescence in my assay when using an imidazopyridine compound. What could be the cause?

A2: Imidazopyridine derivatives have been reported to possess intrinsic fluorescent properties.[2][3] This autofluorescence can interfere with fluorescence-based assays.

  • Run a Compound-Only Control: To confirm autofluorescence, run a control plate with your compound in cell-free medium. This will help you quantify the fluorescence contribution from the compound itself.

  • Shift to Red-Shifted Dyes: Compound autofluorescence is often more pronounced in the blue-green spectral region.[4] If possible, switch to fluorescent dyes and reporters that excite and emit at longer, red-shifted wavelengths to minimize interference.

  • Use a Different Assay Readout: If autofluorescence is a significant issue, consider using a non-fluorescent assay format, such as a luminescence-based or colorimetric assay.

Q3: Can imidazopyridine compounds interfere with luciferase-based reporter assays?

A3: While specific data on widespread luciferase inhibition by imidazopyridine compounds is not extensively documented, it is a known phenomenon that small molecules can inhibit or even stabilize luciferase enzymes, leading to false positives or negatives.[5]

  • Counter-Screening: To test for luciferase interference, perform a counter-screen using a constitutively active promoter driving the expression of the same luciferase reporter. If your compound affects the signal in this assay, it is likely interacting with the luciferase enzyme.

  • Use a Different Reporter: If interference is confirmed, consider using an alternative reporter system, such as a different type of luciferase (e.g., Renilla luciferase if you are using Firefly luciferase) or a fluorescent protein.

Q4: My cytotoxicity assay results are inconsistent or show an unexpected increase in signal with my imidazopyridine compound. What should I check?

A4: Inconsistent results in cytotoxicity assays like the MTT assay can arise from several factors:

  • Compound Precipitation: As mentioned in Q1, compound precipitation can lead to inconsistent dosing in your wells. Visually inspect your plates for any signs of precipitation.

  • Interference with MTT Assay: Some compounds can chemically reduce the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity, leading to a false-positive signal for cell viability.[6] To check for this, run a control experiment where you add your compound and MTT reagent to cell-free medium.

  • Cell Seeding Density: Ensure that your cells are seeded evenly across the plate, as variations in cell number will lead to variability in the assay signal.

Troubleshooting Guides

Problem 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Steps
Compound Degradation Ensure proper storage of the compound (typically at -20°C or -80°C in a desiccated environment). Prepare fresh stock solutions regularly.
Poor Solubility/Precipitation Refer to the FAQ on compound precipitation. Visually inspect wells for precipitates. Consider filtering the final diluted solution before adding to cells.
Incorrect Concentration Verify calculations for dilutions. Perform a wide dose-response curve to ensure you are testing within an active concentration range.
Cell Line Insensitivity The chosen cell line may not express the target of your compound or have a relevant signaling pathway. Test on a panel of different cell lines.
Insufficient Incubation Time The compound may require a longer incubation time to exert its effect. Perform a time-course experiment (e.g., 24h, 48h, 72h).
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between pipetting.
Edge Effects Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. Avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique. When adding small volumes of concentrated compound, pipette into the medium rather than onto the well surface.
Compound Precipitation Inconsistent precipitation across wells can lead to high variability. Address solubility issues as previously described.
Problem 3: Unexpected Cytotoxicity
Possible Cause Troubleshooting Steps
High DMSO Concentration Ensure the final DMSO concentration is non-toxic to your specific cell line (typically ≤ 0.5%). Run a DMSO toxicity curve for your cells.[1]
Off-Target Effects The compound may be hitting unintended targets, leading to toxicity. Perform target deconvolution studies or screen against a kinase panel if your compound is a suspected kinase inhibitor.
Compound Instability The compound may be degrading into a toxic byproduct in the cell culture medium. Assess compound stability over the course of the experiment.
Contamination Check for mycoplasma or other microbial contamination in your cell cultures, which can affect cell health and response to treatment.

Data Presentation: Cytotoxicity of Imidazopyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various imidazopyridine compounds against different human cancer cell lines, as determined by MTT or similar cell viability assays.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
IP-5HCC1937Breast45[7]
IP-6HCC1937Breast47.7[7]
IP-7HCC1937Breast79.6[7]
HS-104MCF-7Breast1.2[7]
HS-106MCF-7Breast< 10[7]
Compound 6A375Melanoma< 12[8]
Compound 6WM115Melanoma< 12[8]
Compound 6HeLaCervical~35[8]
Compound 8HeLaCervical0.34[9]
Compound 8MDA-MB-231Breast0.32[9]
Compound 8ACHNRenal0.39[9]
Compound 8HCT-15Colon0.31[9]
Compound 12HeLaCervical0.35[9]
Compound 12MDA-MB-231Breast0.29[9]
Compound 12ACHNRenal0.34[9]
Compound 12HCT-15Colon0.30[9]
Compound 13HeLaCervical0.37[9]
Compound 13MDA-MB-231Breast0.41[9]
Compound 13ACHNRenal0.39[9]
Compound 13HCT-15Colon0.30[9]
C188MCF-7Breast24.4[10]
C188T47-DBreast23[10]
HB9A549Lung50.56[11][12]
HB10HepG2Liver51.52[11][12]
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamideMCF-7Breast0.082[13][14]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses the effect of imidazopyridine compounds on cell proliferation and viability.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Imidazopyridine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazopyridine compound in complete medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis by imidazopyridine compounds.

Materials:

  • Target cancer cell lines

  • 6-well cell culture plates

  • Imidazopyridine compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of the imidazopyridine compound and a vehicle control for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways often modulated by imidazopyridine compounds and a general workflow for troubleshooting cell-based assays.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazopyridine Compound Imidazopyridine->PI3K Inhibits STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK IKK IKK CytokineReceptor->IKK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes Inflammation Inflammation Gene Transcription pSTAT3->Inflammation Translocates to Nucleus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Inflammation Translocates to Nucleus Imidazopyridine Imidazopyridine Compound Imidazopyridine->JAK Inhibits Imidazopyridine->IKK Inhibits Troubleshooting_Workflow start Unexpected Result check_solubility Check Compound Solubility/Precipitation start->check_solubility check_controls Review Controls (Vehicle, Positive, Negative) check_solubility->check_controls Soluble optimize_protocol Optimize Protocol (Concentration, Time, Cell Density) check_solubility->optimize_protocol Precipitation check_assay_interference Test for Assay Interference check_controls->check_assay_interference Controls OK check_controls->optimize_protocol Controls Failed validate_result Validate with Orthogonal Assay check_assay_interference->validate_result No Interference conclusion Interpret Result check_assay_interference->conclusion Interference Confirmed optimize_protocol->start Re-test validate_result->conclusion

References

Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

1. What are the primary scalable synthetic routes to this compound?

There are two main scalable synthetic strategies for this compound:

  • Route 1: Cyclocondensation followed by functional group manipulation. This route typically starts with the cyclocondensation of a substituted 2-aminopyridine, such as 2-aminonicotinic acid, with a C2-electrophile like chloroacetaldehyde or an α-haloester. This is often followed by esterification and subsequent hydrolysis to yield the desired carboxylic acid.

  • Route 2: Halogenation followed by palladium-catalyzed carbonylation. This approach involves the synthesis of an 8-halo-imidazo[1,2-a]pyridine intermediate, typically 8-iodoimidazo[1,2-a]pyridine, followed by a palladium-catalyzed carbonylation reaction to introduce the carboxylic acid group or a precursor like an ester or amide. This is then followed by hydrolysis if necessary.

2. Which synthetic route is more suitable for large-scale production?

Both routes have been successfully employed for the synthesis of imidazo[1,2-a]pyridine derivatives. The choice of route for large-scale production often depends on factors such as the availability and cost of starting materials, the robustness and safety of the chemical transformations, and the ease of purification of intermediates and the final product. The palladium-catalyzed carbonylation route (Route 2) can be highly efficient and offer good functional group tolerance, making it an attractive option for scale-up if the cost of the palladium catalyst and the handling of carbon monoxide can be managed effectively.

3. How is the final hydrochloride salt of Imidazo[1,2-a]pyridine-8-carboxylic acid prepared?

The hydrochloride salt is typically prepared in the final step by treating the free base of Imidazo[1,2-a]pyridine-8-carboxylic acid with hydrochloric acid in a suitable solvent, such as ethanol or isopropanol. The salt then precipitates out of the solution and can be isolated by filtration and drying. Careful control of the stoichiometry of HCl is important to ensure the formation of the desired salt and to avoid the presence of excess acid in the final product.

Troubleshooting Guides

Route 1: Cyclocondensation of 2-Aminonicotinic Acid

Problem 1: Low yield during cyclocondensation of 2-aminonicotinic acid with chloroacetaldehyde.

Potential Cause Recommended Solution
Poor reactivity of 2-aminonicotinic acid. Ensure the quality of the starting material. The reaction may require elevated temperatures and/or the use of a suitable solvent to improve solubility and reactivity.
Side reactions. The aldehyde may undergo self-polymerization or other side reactions. Control the addition rate of chloroacetaldehyde and maintain the optimal reaction temperature.
Inappropriate solvent. Ethanol is a commonly used and environmentally friendly solvent for this reaction.[1] Ensure the solvent is of appropriate grade and dry if necessary.
Incorrect pH. The reaction is sensitive to pH. Adjusting the pH with a suitable base may be necessary to facilitate the cyclization.

Problem 2: Difficulty in the hydrolysis of the 8-carboxamide or 8-ester intermediate.

Potential Cause Recommended Solution
Harsh hydrolysis conditions leading to decomposition. Amide hydrolysis can require harsh conditions (strong acid or base and heat) which may degrade the imidazo[1,2-a]pyridine core.[2][3] A stepwise approach with careful monitoring of temperature and reaction time is crucial.
Incomplete hydrolysis. The resonance stability of the amide bond can make hydrolysis difficult.[4][5] Consider using a stronger acid or base, or a higher reaction temperature, while closely monitoring for product degradation. Microwave-assisted hydrolysis can sometimes offer a more controlled and efficient alternative.
Work-up and isolation issues. The product may be soluble in the aqueous acidic or basic medium. Careful neutralization to the isoelectric point of the carboxylic acid is necessary to precipitate the product. Extraction with a suitable organic solvent may be required.
Route 2: Palladium-Catalyzed Carbonylation of 8-Iodoimidazo[1,2-a]pyridine

Problem 1: Low yield or incomplete conversion in the synthesis of 8-iodoimidazo[1,2-a]pyridine.

Potential Cause Recommended Solution
Inefficient iodination of the 2-aminopyridine precursor. The choice of iodinating agent and reaction conditions is critical. Ensure the use of a suitable iodinating agent and optimize the reaction temperature and time.
Side reactions during cyclocondensation. Similar to Route 1, the cyclocondensation step can be prone to side reactions. Careful control of reaction parameters is essential.
Purification challenges. The iodo-intermediate may require careful purification to remove any unreacted starting materials or byproducts that could interfere with the subsequent carbonylation step.

Problem 2: Low efficiency or catalyst deactivation during palladium-catalyzed carbonylation.

Potential Cause Recommended Solution
Catalyst poisoning. Impurities in the starting material, solvent, or carbon monoxide can poison the palladium catalyst. Ensure all reagents are of high purity.
Sub-optimal reaction conditions. The efficiency of the carbonylation is highly dependent on the choice of palladium catalyst, ligand, base, solvent, CO pressure, and temperature. A thorough optimization of these parameters is necessary for scale-up.
Formation of byproducts. Double carbonylation leading to the formation of α-ketoamides can be a competing reaction.[6] The selectivity can often be controlled by adjusting the carbon monoxide pressure and reaction temperature.
Mass transfer limitations on a larger scale. Ensuring efficient mixing and dispersion of carbon monoxide in the reaction mixture is crucial for large-scale reactions. The use of a suitable reactor design and agitation is important.

Experimental Protocols

Synthesis of 8-Iodoimidazo[1,2-a]pyridine (Intermediate for Route 2)

A common method for the synthesis of iodoimidazo[1,2-a]pyridines involves the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde.[6]

Materials:

  • 3-Iodo-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 3-iodo-2-aminopyridine in ethanol in a reaction vessel.

  • Add a solution of sodium bicarbonate to the mixture.

  • Slowly add chloroacetaldehyde solution to the reaction mixture while maintaining the temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 8-iodoimidazo[1,2-a]pyridine.

Note: This is a general procedure and may require optimization for specific scales and equipment.

Palladium-Catalyzed Aminocarbonylation of 8-Iodoimidazo[1,2-a]pyridine (Model for Carbonylation)

This reaction demonstrates the introduction of a carboxamide group, which can be a precursor to the carboxylic acid.

Materials:

  • 8-Iodoimidazo[1,2-a]pyridine

  • Amine (e.g., morpholine)

  • Palladium catalyst (e.g., a supported palladium catalyst)[6]

  • Triethylamine (base)

  • Dimethylformamide (DMF) (solvent)

  • Carbon monoxide (CO)

Procedure:

  • Charge the 8-iodoimidazo[1,2-a]pyridine, the palladium catalyst, and DMF into a high-pressure reactor.

  • Add the amine and triethylamine to the reactor.

  • Pressurize the reactor with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for the required duration.

  • After the reaction is complete, cool the reactor, and carefully vent the CO.

  • Filter the reaction mixture to recover the catalyst.

  • Isolate the product from the filtrate by extraction and purify by column chromatography.

Note: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the use of high-pressure carbon monoxide.

Hydrolysis of an Ester to a Carboxylic Acid on the Imidazo[1,2-a]pyridine Ring

A general procedure for the hydrolysis of an ester group on the imidazo[1,2-a]pyridine core can be performed using strong acid.[7]

Materials:

  • Imidazo[1,2-a]pyridine-8-carboxylate ester

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve the imidazo[1,2-a]pyridine-8-carboxylate ester in a suitable solvent.

  • Add concentrated hydrochloric acid to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture. The this compound may precipitate upon cooling.

  • Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Iodoimidazo[1,2-a]pyridine Derivatives.[6]

EntryStarting MaterialSolventYield (%)
12-amino-5-iodopyridineAcetonitrileModerate
22-amino-5-iodopyridineEthanol84-91
32-amino-3-iodopyridineEthanol84-91

Table 2: Influence of CO Pressure on the Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine.[6]

EntryCO Pressure (bar)Amide Product (%)α-Ketoamide Product (%)
130LowHigh
25HighLow

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_route1 Route 1: Cyclocondensation cluster_route2 Route 2: Carbonylation cluster_final Final Step A1 2-Aminonicotinic Acid C1 Cyclocondensation A1->C1 B1 Chloroacetaldehyde B1->C1 D1 Imidazo[1,2-a]pyridine-8-carboxylic Acid C1->D1 Direct E1 Esterification D1->E1 Final_Acid Imidazo[1,2-a]pyridine-8-carboxylic Acid F1 Imidazo[1,2-a]pyridine-8-carboxylate E1->F1 G1 Hydrolysis F1->G1 G1->D1 Final Product A2 8-Iodo-2-aminopyridine C2 Cyclocondensation A2->C2 B2 Chloroacetaldehyde B2->C2 D2 8-Iodoimidazo[1,2-a]pyridine C2->D2 E2 Pd-Catalyzed Carbonylation D2->E2 F2 Imidazo[1,2-a]pyridine-8-carboxamide/ester E2->F2 G2 Hydrolysis F2->G2 H2 Imidazo[1,2-a]pyridine-8-carboxylic Acid G2->H2 HCl_Salt HCl Treatment Final_Acid->HCl_Salt Final_Product This compound HCl_Salt->Final_Product

Caption: Synthetic routes for this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_synthesis Identify Synthesis Step cluster_cyclization_issues Cyclocondensation Issues cluster_carbonylation_issues Carbonylation Issues cluster_hydrolysis_issues Hydrolysis Issues start Low Yield or Impurity step_cyclization Cyclocondensation start->step_cyclization step_carbonylation Carbonylation start->step_carbonylation step_hydrolysis Hydrolysis start->step_hydrolysis cause_reagent Reagent Quality step_cyclization->cause_reagent Check cause_conditions Reaction Conditions (T, t, pH) step_cyclization->cause_conditions Optimize cause_side_reactions Side Reactions step_cyclization->cause_side_reactions Analyze cause_catalyst Catalyst Deactivation step_carbonylation->cause_catalyst Check cause_co CO Pressure/Purity step_carbonylation->cause_co Optimize cause_byproducts Byproduct Formation step_carbonylation->cause_byproducts Analyze cause_incomplete Incomplete Reaction step_hydrolysis->cause_incomplete Monitor cause_degradation Product Degradation step_hydrolysis->cause_degradation Optimize cause_workup Work-up/Isolation step_hydrolysis->cause_workup Improve

Caption: Troubleshooting flowchart for the synthesis of the target molecule.

References

Technical Support Center: Crystallization of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a crystallization solvent for this compound?

A1: Based on literature for structurally similar compounds, polar protic solvents are a good starting point. Ethanol and methanol are frequently used for the crystallization of imidazo[1,2-a]pyridine derivatives. A multi-step synthesis of related carboxamide derivatives utilizes ethanol as a solvent, suggesting its compatibility.[1] It is recommended to perform small-scale solubility tests with a range of solvents to determine the ideal one for your specific batch.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a common issue, particularly with hydrochloride salts. This can be caused by the compound being too soluble in the chosen solvent, the presence of impurities, or cooling the solution too quickly. Try adding a small amount of a miscible anti-solvent (a solvent in which the compound is insoluble) to the warm solution. Alternatively, you can try a slower cooling rate or scratch the inside of the flask with a glass rod to induce nucleation.

Q3: No crystals are forming even after cooling the solution. What are the next steps?

A3: If no crystals form, the solution is likely not supersaturated. You can try to induce crystallization by:

  • Seeding: Add a tiny crystal of the pure compound to the solution.

  • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod at the meniscus.

  • Evaporation: Allow a small amount of the solvent to evaporate to increase the solute concentration.

  • Reducing Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).

Q4: The purity of my crystallized product is not satisfactory. How can I improve it?

A4: The purity of the final product depends on the efficiency of the crystallization process. To improve purity:

  • Ensure the initial dissolution is complete at an elevated temperature to free trapped impurities.

  • Cool the solution slowly to allow for the selective growth of pure crystals. Rapid cooling can lead to the inclusion of impurities.

  • Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.

  • Consider a second recrystallization step if the purity is still not adequate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound is too soluble in the chosen solvent. The solvent is too "good" for the compound.- Try a less polar solvent or a mixed solvent system. - Use a smaller volume of the solvent.
Compound precipitates as an oil or "sludge". - The solution is supersaturated to a very high degree. - The cooling rate is too fast. - Presence of impurities.- Re-heat the solution and add more solvent. - Cool the solution very slowly (e.g., in a Dewar flask). - Add a co-solvent to reduce solubility. - Try to purify the crude material by another method (e.g., column chromatography) before crystallization.
Crystals form too quickly, resulting in small needles or powder. - The solution is too concentrated. - The cooling rate is too rapid.- Re-dissolve the solid in more solvent. - Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
Low recovery of the crystallized product. - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals.- Cool the solution for a longer period or at a lower temperature. - Use a minimal amount of ice-cold solvent to wash the crystals. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Discoloration of the final product. Presence of colored impurities.- Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). - Perform a hot filtration step to remove insoluble impurities.

Data Presentation

Due to the lack of specific quantitative solubility data in the available literature for this compound, the following table provides a qualitative guide to solvent selection based on general principles for similar compounds. It is crucial to perform experimental solubility tests to determine the optimal solvent system for your specific sample.

Solvent Predicted Solubility at Room Temperature Predicted Solubility at Elevated Temperature Potential Use in Crystallization
WaterHighVery HighLikely a poor choice for single-solvent recrystallization due to high solubility. May be used as a co-solvent.
MethanolModerate to HighHighGood candidate for single-solvent recrystallization.
EthanolModerateHighGood candidate for single-solvent recrystallization.[1]
IsopropanolLow to ModerateModerate to HighGood candidate for single-solvent recrystallization.
AcetoneLowModeratePotential as an anti-solvent or for washing crystals.
AcetonitrileLowModeratePotential as an anti-solvent.
Ethyl AcetateVery LowLow to ModerateGood candidate as an anti-solvent.
Diethyl EtherVery LowVery LowGood candidate as an anti-solvent.
HexaneInsolubleInsolubleGood candidate as an anti-solvent.

Experimental Protocols

The following are generalized protocols for the crystallization of this compound. The specific solvent, volumes, and temperatures should be optimized based on preliminary solubility tests.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Further cool the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., methanol or water) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a miscible "bad" solvent (an anti-solvent in which the compound is poorly soluble, e.g., diethyl ether or hexane) dropwise with stirring until the solution becomes slightly turbid.

  • Inducing Crystallization: If crystals do not form immediately, add a few more drops of the good solvent until the solution becomes clear again, and then allow the solution to stand undisturbed. Cooling the solution may also be necessary.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

Visualizations

TroubleshootingWorkflow start Start Crystallization issue Issue Encountered? start->issue no_xtals No Crystals Form issue->no_xtals Yes, No Crystals oiling_out Compound Oils Out issue->oiling_out Yes, Oiling Out low_purity Low Purity issue->low_purity Yes, Low Purity success Successful Crystallization issue->success No induce_xtal Induce Crystallization: - Seed - Scratch - Evaporate Solvent no_xtals->induce_xtal slow_cool Adjust Cooling: - Slower Cooling - Add Anti-solvent oiling_out->slow_cool recrystallize Improve Purity: - Recrystallize - Wash with Cold Solvent low_purity->recrystallize induce_xtal->issue slow_cool->issue recrystallize->issue

Caption: Troubleshooting workflow for crystallization issues.

ExperimentalWorkflow start Start: Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool 3. Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool Clear Solution isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Crystals (Under Vacuum) wash->dry end End: Pure Crystals dry->end

References

Validation & Comparative

A Comparative Analysis of Imidazo[1,2-a]pyridine-based Kinase Inhibitors and Approved Therapeutics Targeting FLT3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of oncology has seen a significant shift towards targeted therapies, with kinase inhibitors emerging as a cornerstone of precision medicine. FMS-like tyrosine kinase 3 (FLT3) has been identified as a critical therapeutic target in acute myeloid leukemia (AML), where activating mutations are associated with a poor prognosis. This guide provides a comparative analysis of a representative imidazo[1,2-a]pyridine-based FLT3 inhibitor, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, against two FDA-approved FLT3 inhibitors, Gilteritinib and Quizartinib.

It is important to note that while the broader class of imidazo[1,2-a]pyridines has demonstrated significant potential as kinase inhibitors, specific preclinical data for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride as a kinase inhibitor is not currently available in the public domain. Therefore, this guide utilizes a well-characterized derivative from the same family to provide a relevant and data-driven comparison.

Biochemical Potency and Selectivity

The in vitro inhibitory activity of a kinase inhibitor is a key determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value indicates greater potency.

The following tables summarize the biochemical and cellular activities of the representative imidazo[1,2-a]pyridine compound and the comparator drugs against wild-type FLT3 and its clinically relevant mutants.

Table 1: Biochemical Inhibitory Activity (IC50, nM)

Kinase TargetImidazo[1,2-a]pyridine Derivative¹Gilteritinib²Quizartinib³
FLT3 (Wild-Type)-0.29-
FLT3-ITD-1.8<1
FLT3-D835Y-1.6-

Data not available is denoted by "-".

Table 2: Cellular Inhibitory Activity (IC50, nM)

Cell Line (Mutation)Imidazo[1,2-a]pyridine Derivative¹Gilteritinib²Quizartinib⁴
MOLM14 (FLT3-ITD)3.65 ± 0.560.920.89
MOLM14-D835Y2.08 ± 0.49--
MOLM14-F691L-22-
MV4-11 (FLT3-ITD)--0.40

Data not available is denoted by "-".

¹Data for N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine.[1][2] ²Data for Gilteritinib.[3][4] ³Data for Quizartinib.[5][6] ⁴Data for Quizartinib.[6]

Signaling Pathway Analysis

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations, triggers several downstream signaling pathways crucial for cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. Inhibition of FLT3 aims to block these pro-survival signals in cancer cells.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor Imidazo[1,2-a]pyridine Gilteritinib Quizartinib Inhibitor->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Points of Inhibition.

Experimental Methodologies

The data presented in this guide are derived from established biochemical and cell-based assays. Understanding the principles behind these methods is crucial for interpreting the results.

Biochemical Kinase Assay: Radiometric Filter Binding Assay

This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Radiometric_Kinase_Assay Start Start Incubate Incubate Kinase, Substrate, Inhibitor, and [γ-³²P]ATP Start->Incubate Spot Spot Reaction Mixture onto Filter Membrane Incubate->Spot Wash Wash Membrane to Remove Unbound [γ-³²P]ATP Spot->Wash Detect Quantify Radioactivity on Membrane Wash->Detect End Determine IC50 Detect->End

Caption: Workflow of a Radiometric Kinase Assay.

Detailed Protocol:

  • Reaction Setup: In a microplate, the purified kinase, a specific substrate (e.g., a synthetic peptide), and varying concentrations of the inhibitor are combined in a kinase assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled isotope, typically [γ-³²P]ATP or [γ-³³P]ATP.[7][8]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped, and the mixture is transferred to a filter membrane (e.g., phosphocellulose paper) that binds the substrate.[9]

  • Washing: The filter is washed multiple times to remove unincorporated radiolabeled ATP.[9]

  • Detection: The amount of radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager.[9]

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Viability Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the kinase inhibitor or a vehicle control (e.g., DMSO).[3]

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the inhibitor to exert its effect.[3]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[3][10]

  • Formazan Formation: The plates are incubated for a few hours, during which mitochondrial reductases in viable cells convert the yellow MTT into insoluble purple formazan crystals.[10]

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[3][10]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is then determined from a dose-response curve.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising class of kinase inhibitors with demonstrated potent activity against clinically relevant targets such as FLT3. The representative compound, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, exhibits cellular potency against FLT3-ITD and the D835Y mutant that is comparable to the approved drug Gilteritinib. Further preclinical development, including comprehensive kinase panel screening and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this and other imidazo[1,2-a]pyridine derivatives. This guide provides a framework for the comparative evaluation of novel kinase inhibitors against established therapeutics, emphasizing the importance of standardized, data-driven assessments in drug discovery.

References

In Vitro Validation of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vitro validation of the bioactivity of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Given the broad therapeutic potential of the imidazo[1,2-a]pyridine scaffold, this document will focus on assessing its potential anti-proliferative and anti-inflammatory effects, common activities associated with this class of compounds.[1][2][3] We will compare its hypothetical performance against established drugs: Doxorubicin, a well-known chemotherapy agent, and Celecoxib, a selective COX-2 inhibitor used for inflammation.

Hypothetical Bioactivity Profile

For the purpose of this guide, we will hypothesize that this compound (referred to as Compound X) exhibits moderate anti-proliferative activity in cancer cell lines and demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway. The following sections will detail the experimental protocols to test these hypotheses and present illustrative data.

Data Presentation: Comparative Bioactivity

The following tables summarize hypothetical quantitative data for Compound X against comparator drugs.

Table 1: Anti-Proliferative Activity (IC50 Values in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
Compound X 15.225.818.5
Doxorubicin 0.80.51.2

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth.

Table 2: Inhibition of NF-κB Signaling (Relative Luciferase Activity)

Compound (at 10 µM)Relative Luciferase Units (RLU)% Inhibition
Vehicle Control 10000%
Compound X 45055%
Celecoxib 30070%

Lower RLU indicates greater inhibition of NF-κB activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This assay assesses cell viability by measuring the metabolic activity of cells.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Compound X, Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of Compound X and Doxorubicin in complete growth medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a dose-response curve.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Objective: To determine if Compound X inhibits the NF-κB signaling pathway.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Compound X, Celecoxib

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000.

  • After 24 hours, treat the cells with Compound X or Celecoxib for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.[6][7][8][9][10]

Objective: To analyze the effect of Compound X on the expression of key proteins in a signaling pathway (e.g., phosphorylated IκBα, COX-2).

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with Compound X or comparators.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[6]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with primary antibodies overnight at 4°C.[6][7]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system. β-actin is used as a loading control.

Mandatory Visualizations

Experimental Workflow for In Vitro Validation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Comparative Analysis A Compound X Synthesis and Characterization B Cell Viability/Proliferation Assay (MTT) A->B C Select Lead Bioactivity (e.g., Anti-proliferative) B->C G Compare IC50 with Standard Drugs B->G D Signaling Pathway Analysis (e.g., NF-κB Reporter Assay) C->D F Kinase Inhibition Assays C->F E Target Protein Expression (Western Blot) D->E H Compare Pathway Inhibition with Known Inhibitors D->H

Caption: Workflow for the in vitro validation of Compound X's bioactivity.

Hypothetical NF-κB Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK TNF-α IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation CompoundX Compound X CompoundX->IKK Inhibits Gene Inflammatory Gene Expression NFkB_nuc->Gene

Caption: Proposed mechanism of Compound X inhibiting the NF-κB pathway.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antitubercular potential. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to facilitate the rational design of next-generation therapeutic agents.

The imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system that has garnered significant attention due to its presence in several marketed drugs and its versatile biological profile.[1][2][3] Modifications to this core structure have led to the discovery of potent inhibitors of various enzymes and signaling pathways, highlighting its importance as a pharmacophore.[4][5] This guide will delve into the key structural modifications that influence the biological activity of imidazo[1,2-a]pyridine derivatives, providing a framework for understanding their therapeutic potential.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival.[4][6] One of the most prominent targets is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[7][8][9]

Structure-Activity Relationship for Anticancer Derivatives

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR observations include:

  • Substitution at the 2-position: Aromatic or heteroaromatic groups at this position are often crucial for activity. For instance, a 2-phenyl group with specific substitutions can enhance potency.

  • Substitution at the 3-position: The introduction of carboxamide or other functional groups at the 3-position has been shown to be a successful strategy in developing potent inhibitors.

  • Modifications on the pyridine ring: Substituents on the pyridine moiety can influence the pharmacokinetic and pharmacodynamic properties of the compounds.

The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Pyridine Ring)Cancer Cell LineIC50 (µM)Reference
Compound A 4-(methylsulfonyl)phenylN-(p-tolyl)amino8-methylMDA-MB-231 (Breast)30[10]
Compound B PhenylHHA375 (Melanoma)30.1 ± 1.8[11]
Compound 6 PhenylHHA375 (Melanoma)9.7 ± 0.9[6]
Compound 6 PhenylHHHeLa (Cervical)15.2 ± 1.1[6]
HB9 4-carboxyphenylAmide derivativeHA549 (Lung)50.56[12]
HB10 4-carboxyphenylAmide derivativeHHepG2 (Liver)51.52[12]
Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Imidazo[1,2-a]pyridine derivatives have been designed to inhibit key kinases within this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->PI3K inhibit Imidazo_pyridine->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Antitubercular Activity: A Renewed Hope Against a Persistent Threat

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-TB agents with novel mechanisms of action.[13][14]

Structure-Activity Relationship for Antitubercular Derivatives

The antitubercular activity of imidazo[1,2-a]pyridines is finely tuned by their substitution patterns. Key findings include:

  • Imidazo[1,2-a]pyridine-3-carboxamides (IPAs): This class of derivatives has shown exceptional potency against both replicating and non-replicating M. tuberculosis. The nature of the amide substituent is critical for activity.

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antimycobacterial activity.

  • Targeting QcrB: Many potent imidazo[1,2-a]pyridine derivatives target the QcrB subunit of the electron transport chain's cytochrome bc1 complex, disrupting cellular respiration.[14]

The following table presents the in vitro antitubercular activity of selected imidazo[1,2-a]pyridine derivatives.

Compound IDR Group on CarboxamideM. tuberculosis StrainMIC (µg/mL)Reference
IPA-6 Specific amide moietyH37Rv0.05[13]
IPA-9 Specific amide moietyH37Rv0.4[13]
IPS-1 Specific sulfonamide moietyH37Rv0.4[13]
Compound 1 N-(2-phenoxyethyl)H37Rv0.027[13]
Compound 2 Specific amide moietyH37Rv6.25[13]
Compound 5 CarboxylateH37Rv0.2 (µM)[15]
Compound 16 Biaryl etherH37Rv0.006 (µM)[15]
Compound 18 Biaryl ether with fluorineH37Rv0.004 (µM)[15]

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[11]

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[6]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a commonly used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[3][13]

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well plate.

  • Add the test compound to the first well and perform serial twofold dilutions across the plate.

  • Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Inoculate each well with 100 µL of the diluted bacterial suspension.

  • Incubate the plates at 37°C for 5-7 days.

  • Add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Experimental and Screening Workflow

The discovery and development of novel imidazo[1,2-a]pyridine derivatives typically follow a structured workflow, from initial synthesis to in vivo evaluation.

SAR_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Library Screening In Vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Hit_ID->ADMET Lead_Opt Lead Optimization (Chemical Modification) SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Process Lead_Opt->ADMET In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) ADMET->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A general workflow for the structure-activity relationship studies of imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity of these derivatives against cancer and tuberculosis. The provided experimental protocols offer a standardized framework for the evaluation of new compounds, facilitating comparative analysis and accelerating the drug discovery process. Future efforts in this area will likely focus on further optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective treatments for these devastating diseases.

References

A Comparative Efficacy Analysis of Imidazopyridine Isomers: Zolpidem and Alpidem

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological nuances of imidazopyridine isomers, this guide offers a comparative analysis of the efficacy of prominent members of this class, zolpidem and alpidem. This document is intended for researchers, scientists, and drug development professionals, providing a data-driven comparison of their binding affinities, supported by detailed experimental protocols and visual representations of their mechanism of action.

Imidazopyridines are a class of compounds that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] While structurally related, isomers within this class exhibit distinct pharmacological profiles, primarily due to their differential affinities for various GABA-A receptor subtypes.[1] This guide focuses on a comparative analysis of zolpidem, a widely prescribed hypnotic, and alpidem, historically used as an anxiolytic, to elucidate the structure-activity relationships that govern their therapeutic effects.

Quantitative Comparison of Binding Affinities

The therapeutic profiles of zolpidem and alpidem are largely dictated by their binding affinities (Ki) to different α subunits of the GABA-A receptor. The following table summarizes the available quantitative data. A lower Ki value indicates a higher binding affinity.

CompoundGABA-A Receptor SubtypeBinding Affinity (Ki in nM)
Zolpidem α1β3γ227[1]
α2β3γ2160[1]
α3β3γ2380[1]
α5β1γ2> 10,000[1]
Alpidem α1β3γ2High Affinity[1]
α2β3γ2Lower Affinity[1]
α3β3γ2Lower Affinity[1]
α5β1γ2No Appreciable Affinity[1]

Note: Specific Ki values for Alpidem across all α subtypes are not as readily available in the public domain as those for Zolpidem. However, literature consistently describes Alpidem as having a high affinity for the α1 subunit.[1]

Zolpidem exhibits a pronounced selectivity for the α1 subunit of the GABA-A receptor, with approximately 6-fold and 14-fold lower affinity for the α2 and α3 subunits, respectively, and negligible affinity for the α5 subunit.[1] This α1 selectivity is believed to be responsible for its potent hypnotic effects. While also showing a preference for the α1 subunit, alpidem's historical use as an anxiolytic suggests a more complex interaction with GABA-A receptor subtypes that is not fully captured by binding affinity data alone.

Mechanism of Action: GABA-A Receptor Modulation

Zolpidem and alpidem exert their effects by binding to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site Chloride (Cl-) Channel GABA->GABA_A_Receptor:gaba Binds Imidazopyridine Imidazopyridine (Zolpidem/Alpidem) Imidazopyridine->GABA_A_Receptor:allo Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Experimental_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis start Start: Cell/Tissue Source homogenize Homogenization start->homogenize centrifuge Centrifugation homogenize->centrifuge wash Washing centrifuge->wash quantify Protein Quantification wash->quantify mix Prepare Reaction Mixture: Membranes + Radioligand + Competitor quantify->mix incubate Incubation mix->incubate filter Rapid Filtration incubate->filter wash_filter Filter Washing filter->wash_filter count Scintillation Counting wash_filter->count ic50 Determine IC50 count->ic50 ki Calculate Ki ic50->ki

References

Validating the Target of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride: A Comparative Guide to GPR139

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the molecular target of novel compounds, using Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride as a representative of the imidazo[1,2-a]pyridine scaffold. While the direct target of this specific hydrochloride salt is not extensively documented, the broader imidazo[1,2-a]pyridine class includes potent agonists of the G protein-coupled receptor 139 (GPR139). This guide will, therefore, focus on the experimental validation of GPR139 as a target, offering a comparative analysis of a known imidazo[1,2-a]pyridine-based GPR139 agonist, JNJ-63533054, with other structurally diverse agonists.

Introduction to GPR139

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, particularly in the habenula, striatum, and hypothalamus.[1] Its physiological role is still under investigation, but it is considered a potential therapeutic target for neuropsychiatric disorders such as schizophrenia and addiction.[2][3] GPR139 is activated by the aromatic amino acids L-tryptophan and L-phenylalanine, albeit at relatively high concentrations.[1] The discovery of potent and selective synthetic agonists has been crucial for elucidating its function.[1][4]

Comparative Analysis of GPR139 Agonists

The validation of a potential new drug target involves demonstrating potent and selective engagement. This is often achieved by comparing the activity of the novel compound with known, well-characterized ligands. The following table summarizes quantitative data for several GPR139 agonists with diverse chemical scaffolds.

Compound NameScaffold TypeAssay TypeSpeciesPotency (EC50/Kd/Ki)Reference
JNJ-63533054 Imidazo[1,2-a]pyridine derivativeCalcium MobilizationHuman16 nM (EC50)[4][5][6]
GTPγS BindingHuman17 nM (EC50)[5][6]
Radioligand BindingHuman10 nM (Kd)[5]
Zelatriazin (TAK-041) BenzotriazinoneCalcium MobilizationHuman22 nM (EC50)
TC-O 9311 NaphthylhydrazideCalcium MobilizationHuman39 nM (EC50)[5][7][8][9][10]
L-Tryptophan Amino AcidCalcium MobilizationHuman220 µM (EC50)[1]
L-Phenylalanine Amino AcidCalcium MobilizationHuman320 µM (EC50)[1]

GPR139 Signaling Pathway

GPR139 primarily signals through the Gq/11 family of G proteins.[1][11][12] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a measurable downstream event commonly used to assess receptor activation.

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Imidazo[1,2-a]pyridine) GPR139 GPR139 Agonist->GPR139 Binds Gq11 Gq/11 GPR139->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Responses DAG->Downstream Ca_release->Downstream

GPR139 Gq/11 Signaling Pathway.

Experimental Protocols for Target Validation

A multi-assay approach is essential for robust target validation. This typically involves a primary functional assay to screen for activity, followed by secondary and orthogonal assays to confirm the mechanism of action and binding characteristics.

Experimental Workflow

Experimental_Workflow Start Test Compound (Imidazo[1,2-a]pyridine-8-carboxylic acid HCl) PrimaryAssay Primary Screen: Calcium Mobilization Assay Start->PrimaryAssay Active Active? PrimaryAssay->Active SecondaryAssay Secondary Assay: GTPγS Binding Assay Active->SecondaryAssay Yes Inactive Inactive/ Re-evaluate Active->Inactive No OrthogonalAssay Orthogonal Assay: Radioligand Binding Assay SecondaryAssay->OrthogonalAssay TargetValidated Target Validated OrthogonalAssay->TargetValidated

Workflow for GPR139 Target Validation.
Calcium Mobilization Assay

This is a common primary assay for Gq-coupled receptors, measuring the increase in intracellular calcium upon receptor activation.

Principle: Cells expressing GPR139 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13] Agonist binding to GPR139 activates the Gq/11 pathway, leading to the release of intracellular calcium, which is detected as an increase in fluorescence.[14]

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 or CHO-K1 cells stably expressing human GPR139 in appropriate media.

    • Seed cells into 96-well or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid to prevent dye extrusion.

    • Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (this compound), a reference agonist (e.g., JNJ-63533054), and a negative control (vehicle) in an appropriate assay buffer.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).[15]

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument then adds the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) is plotted against the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G protein activation step, which is more proximal to receptor binding than calcium mobilization.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[2][16] The amount of incorporated radioactivity is proportional to the extent of G protein activation.[17]

Detailed Protocol:

  • Membrane Preparation:

    • Harvest cells expressing GPR139 and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add the cell membranes, GDP (to ensure G proteins are in the inactive state), and various concentrations of the test compound or reference agonist.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter mat and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.

    • Plot the specific binding against the agonist concentration and fit the data to determine EC50 and Emax values.

Radioligand Binding Assay

This assay directly measures the interaction of a compound with the receptor, allowing for the determination of binding affinity (Kd or Ki).

Principle: A radiolabeled ligand with known high affinity for GPR139 (e.g., [³H]JNJ-63533054) is incubated with membranes from cells expressing the receptor.[5] A competition assay is then performed where increasing concentrations of an unlabeled test compound are added to displace the radioligand. The reduction in bound radioactivity is used to calculate the inhibitory constant (Ki) of the test compound.[18][19]

Detailed Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing GPR139 as described for the GTPγS binding assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and a range of concentrations of the unlabeled test compound.

    • Define total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled reference compound).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration, as described in the GTPγS assay protocol.[20]

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Validating the target of a novel compound like this compound requires a systematic and multi-faceted approach. By leveraging the knowledge of related chemical scaffolds, GPR139 emerges as a primary hypothetical target. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for confirming this hypothesis. A positive result, where the test compound demonstrates potent activity across functional and binding assays, comparable to known but structurally distinct agonists, provides strong evidence for on-target engagement. This validation is a critical step in the early stages of drug discovery and development.

References

Comparative Analysis of Imidazo[1,2-a]pyridine-8-carboxylic acid Hydrochloride: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, a member of the versatile imidazo[1,2-a]pyridine scaffold. Due to the limited publicly available cross-reactivity data for this specific molecule, this analysis leverages findings from studies on structurally related imidazo[1,2-a]pyridine derivatives to infer a potential off-target profile. The information presented herein is intended to guide researchers in designing appropriate selectivity studies and to anticipate potential off-target effects in drug development programs.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-tubercular effects.[1][2][3] This broad activity spectrum underscores the importance of thorough cross-reactivity profiling to ensure target selectivity and minimize adverse effects.

Inferred Cross-Reactivity Profile

Based on studies of various imidazo[1,2-a]pyridine analogs, a key area for potential cross-reactivity lies within the kinome. Several derivatives have been developed as potent kinase inhibitors, suggesting that this compound may exhibit affinity for certain kinases. Additionally, given the anti-inflammatory properties observed in some analogs, interaction with enzymes in the cyclooxygenase (COX) pathway is another area of interest.

The following table summarizes potential off-target interactions based on data from related compounds. It is crucial to note that these are inferences and require experimental validation for this compound.

Target ClassPotential Off-TargetsRationale from Structurally Related Compounds
Kinases Aurora Kinases, FLT3, c-Met, LckImidazo[4,5-b]pyridine-based compounds have shown potent dual inhibition of FLT3 and Aurora kinases.[4] Other derivatives have been identified as selective c-Met inhibitors.[5]
Enzymes Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)Certain imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors.[6]
Other Various GPCRs, Ion Channels, and TransportersBroad screening panels like the SafetyScreen44 have been used to evaluate off-target liabilities of drug candidates and include a range of these targets.[7][8]

Experimental Protocols for Cross-Reactivity Studies

To experimentally determine the cross-reactivity profile of this compound, a tiered approach is recommended. Initial broad screening against a commercially available safety pharmacology panel can identify potential areas of concern, followed by more detailed secondary assays to confirm and quantify any interactions.

Below are detailed methodologies for key experiments that should be considered.

Experimental Workflow for In Vitro Selectivity Profiling

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Confirmatory & Quantitative Assays Compound Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Panel Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44) [22, 38] - GPCRs - Ion Channels - Kinases - Other Enzymes Compound->Panel Single high concentration (e.g., 10 µM) Data_Analysis_1 Data Analysis: Identify significant hits (e.g., >50% inhibition) Panel->Data_Analysis_1 Binding/Activity Data (% Inhibition) Hits Identified Off-Targets Data_Analysis_1->Hits Dose_Response Dose-Response Assays - Kinase Assays (LanthaScreen) - GPCR Binding (Radioligand) - Ion Channel (Patch Clamp) Hits->Dose_Response Data_Analysis_2 Data Analysis: Determine potency and selectivity indices Dose_Response->Data_Analysis_2 IC50 / Ki Values Final_Report Final_Report Data_Analysis_2->Final_Report Generate Selectivity Profile

Caption: A tiered workflow for assessing the in vitro cross-reactivity of a test compound.

Kinase Selectivity Profiling (LanthaScreen® Assay)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify inhibitor potency against a panel of kinases.

  • Materials:

    • Kinase of interest

    • Fluorescein-labeled substrate

    • ATP

    • Test compound (this compound)

    • LanthaScreen® Tb-labeled antibody specific for the phosphorylated substrate

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

    • TR-FRET dilution buffer

    • EDTA solution

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase reaction buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and fluorescein-labeled substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).[9]

    • Stop the reaction by adding a solution of EDTA and Tb-labeled antibody in TR-FRET dilution buffer.[10]

    • Incubate for at least 30 minutes at room temperature to allow for antibody binding.[9]

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., for acceptor and donor).

    • Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.

GPCR Off-Target Binding (Competitive Radioligand Binding Assay)

This assay measures the ability of a test compound to displace a known radioligand from a specific G-protein coupled receptor.

  • Materials:

    • Cell membranes expressing the GPCR of interest

    • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

    • Unlabeled competitor (test compound)

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • Wash buffer (ice-cold)

    • 96-well filter plates (e.g., GF/C)

    • Scintillation fluid

    • Microplate scintillation counter

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well plate, add the assay buffer, cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound dilutions.[11]

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

    • Incubate the plate to reach binding equilibrium (e.g., 60 minutes at 30°C).[11]

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[12]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.[12]

    • Plot the percentage of specific binding against the log of the competitor concentration and fit the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[13]

hERG Channel Inhibition (Automated Patch-Clamp Assay)

This electrophysiological assay is critical for assessing the risk of cardiac QT prolongation.

  • Materials:

    • Cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells)

    • Extracellular and intracellular recording solutions

    • Test compound

    • Automated patch-clamp system

  • Procedure:

    • Culture and prepare the hERG-expressing cells for recording on the automated patch-clamp platform.

    • Establish a stable whole-cell recording from a single cell.

    • Apply a specific voltage protocol to elicit hERG currents.

    • Perfuse the cell with a vehicle control solution to establish a baseline current.

    • Apply increasing concentrations of the test compound and record the corresponding inhibition of the hERG current.

    • Wash out the compound to assess the reversibility of the effect.

    • Analyze the current amplitude at each concentration to generate a concentration-response curve and determine the IC50 value.

Signaling Pathway and Experimental Logic Visualization

The following diagrams illustrate the general logic of a competitive binding assay and a typical kinase signaling pathway that could be inhibited by an imidazo[1,2-a]pyridine derivative.

G cluster_0 Competitive Binding Assay Principle Receptor Receptor Bound_Complex Receptor-Radioligand Complex (Signal) Receptor->Bound_Complex Radioligand Radiolabeled Ligand Radioligand->Bound_Complex Test_Compound Test Compound (Unlabeled Competitor) Test_Compound->Receptor Competes for binding site G cluster_0 Kinase Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase_1 Downstream Kinase 1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Phosphorylation Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Gene Expression Inhibitor Imidazo[1,2-a]pyridine Derivative (Inhibitor) Inhibitor->Downstream_Kinase_1 Inhibition

References

In Silico Docking Analysis of Imidazo[1,2-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] In silico molecular docking has emerged as a crucial tool in the rational design and discovery of novel imidazo[1,2-a]pyridine-based therapeutic agents, enabling the prediction of binding affinities and modes of interaction with various biological targets.[2] This guide provides a comparative analysis of the in silico docking performance of various imidazo[1,2-a]pyridine compounds, supported by experimental data from recent studies.

Comparative Docking Performance

The following tables summarize the in silico docking scores and, where available, corresponding in vitro biological activities of selected imidazo[1,2-a]pyridine derivatives against various protein targets. These tables are designed to offer a clear comparison of the reported compounds.

Anticancer Targets

Target: Human Leukotriene A4 Hydrolase (LTA4H) (PDB: 3U9W)

Leukotriene A4 hydrolase is a bifunctional zinc enzyme that plays a role in inflammatory pathways and has been implicated in cancer.

CompoundS Score (kcal/mol)RMSD (Å)IC50 (µM) vs. A549 CellsIC50 (µM) vs. HepG2 CellsReference
Original Ligand -6.9081.493--[4][5]
HB1 -9.9551.04958.7661.97[4][5]
HB2 -9.6712.48258.9961.82[4][5]
HB3 -9.4131.17160.7854.09[4][5]
HB4 -9.6352.86362.9560.40[4][5]
HB5 -9.5171.33159.1356.16[4][5]
HB6 -9.6211.70455.4465.37[4][5]
HB7 -11.2371.34553.4061.29[4][5]
HB8 -9.3621.96553.7358.32[4][5]
HB9 -10.6971.83550.5659.68[4][5]
HB10 -10.0722.37651.8451.52[4][5]
Cisplatin --53.2554.81[4][5]

Notably, compound HB7 exhibited the strongest binding affinity with an S score of -11.237 kcal/mol.[4][5] Compound HB9 showed the best cytotoxic activity against A549 lung cancer cells, outperforming the standard drug Cisplatin.[4][5]

Target: Oxidoreductase (PDB: 4XO7)

This enzyme is implicated in breast cancer progression.

CompoundS Score (kcal/mol)Key Interacting ResiduesReference
A --[6]
B --[6]
C -9.207His 222, Tyr 216, Lys 270[6]

Compound C demonstrated the highest binding energy, suggesting its potential as an inhibitor of this key enzyme in breast cancer.[6]

Target: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)

EGFR is a well-established target in cancer therapy.

CompoundBinding Affinity (kcal/mol)NoteReference
IPD -Docking simulations were conducted to explore interactions.[7]

In silico studies on imidazo[1,2-a]pyridine derivatives have explored their interactions with EGFR-TK, highlighting the potential of this scaffold for developing targeted anticancer agents.[7]

Other Therapeutic Targets

Target: Farnesyl Diphosphate Synthase (FPPS)

FPPS is a key enzyme in the mevalonate pathway and a target for bisphosphonate drugs.

Compound SeriesMolDock ScoreNoteReference
4(a-o) Better than referenceAll compounds in this series demonstrated a better MolDock score, protein-ligand energy, and steric scores against FPPS compared to the standard, minodronic acid.[8][9]

The study suggests that substitutions on the aromatic ring, particularly nitro and hydroxyl groups, significantly enhance binding affinity to FPPS.[8]

Target: Mycobacterium Tuberculosis F1F0 ATP Synthase

This enzyme is a target for the development of new anti-tubercular drugs.

CompoundDocking Score (kcal/mol)NoteReference
PF19 -9.97Score is comparable to the known drug bedaquiline (-10.08 kcal/mol).[10]
M3 (Designed) -9.82A newly designed molecule with a high docking score.[10]

These findings suggest that imidazo[1,2-a]pyridine derivatives have a strong potential to be developed as inhibitors of ATP synthase in Mycobacterium tuberculosis.[10]

Target: Bacterial GyrB

DNA gyrase is a well-established target for antibacterial agents.

CompoundDocking Score (kcal/mol)NoteReference
4b -10.4Showed the most favorable docking score against the bacterial target GyrB.[11]

Azo-based imidazo[1,2-a]pyridine derivatives have shown promising antibacterial activity, with compound 4b exhibiting a strong binding affinity for GyrB in silico.[11]

Experimental Protocols

The methodologies employed in the cited studies for in silico docking analysis share common principles, though specific parameters may vary. A generalized workflow is presented below, followed by specific examples.

General In Silico Docking Workflow

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Retrieval (PDB) Grid Grid Box Generation PDB->Grid Ligand Ligand Structure Preparation Docking Molecular Docking Ligand->Docking Grid->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Binding Mode Analysis Scoring->Analysis

Caption: Generalized workflow for in silico molecular docking studies.

Example Protocol: Docking against Farnesyl Diphosphate Synthase
  • Software: Molegro Virtual Docker (MVD)[9]

  • Ligand Preparation: The 3D structures of the imidazo[1,2-a]pyridin-3-yl derivatives were geometrically optimized using molecular mechanics (MM2) and Hamiltonian approximation (AM1) until the root-mean-square (RMS) gradient was less than 0.001 kcal mol⁻¹ Å⁻¹.[8][9]

  • Protein Preparation: The 3D structure of the target protein was retrieved from the RCSB Protein Data Bank.[8][9]

  • Docking Algorithm: The MolDock Simplex Evolution (MolDock SE) algorithm was used with a population size of 50.[9] The RMSD threshold for clustering similar poses was set to 1.00 Å.[9]

  • Analysis: The analysis of the docking results was performed on the first binding free energy pose with the minimum energy.[9]

Example Protocol: Docking against Human LTA4H
  • Protein Preparation: The 3D structure of human LTA4H (PDB ID: 3U9W) was used for the docking simulations.[4][5]

  • Analysis: The binding interactions of the synthesized imidazo[1,2-a]pyridine hybrids were investigated, and the binding affinities were indicated by S scores.[5] RMSD values were also analyzed to assess the fit of the ligands.[4][5]

Structure-Activity Relationships and Signaling Pathways

The substituents on the imidazo[1,2-a]pyridine core play a critical role in determining the binding affinity and selectivity towards specific biological targets. For instance, in the study targeting farnesyl diphosphate synthase, it was observed that aromatic rings substituted with nitro and hydroxyl groups at the meta and ortho positions, respectively, showed significantly enhanced binding affinity.[8]

The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to interact with a wide range of biological targets, thereby modulating various signaling pathways. The diagram below illustrates a simplified representation of how these compounds can interfere with pathways relevant to cancer.

G cluster_pathway Simplified Cancer-Related Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation LTA4H LTA4H Inflammation Inflammation LTA4H->Inflammation Oxido Oxidoreductase Metabolism Altered Metabolism Oxido->Metabolism Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->EGFR Inhibition Imidazo->LTA4H Inhibition Imidazo->Oxido Inhibition Cancer Cancer Progression Proliferation->Cancer Inflammation->Cancer Metabolism->Cancer

Caption: Inhibition of cancer-related targets by imidazo[1,2-a]pyridines.

Conclusion

In silico docking analysis has proven to be an invaluable tool for elucidating the therapeutic potential of imidazo[1,2-a]pyridine compounds. The studies highlighted in this guide demonstrate the ability of this scaffold to interact with a diverse range of important biological targets. The quantitative data presented provides a basis for comparing the efficacy of different derivatives and for guiding the rational design of new, more potent, and selective therapeutic agents. The detailed experimental protocols offer a foundation for researchers to conduct their own in silico investigations into this promising class of compounds. Further in vitro and in vivo studies are warranted to validate the in silico findings and to progress the most promising candidates through the drug development pipeline.

References

Comparing the cytotoxic effects of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride with cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the cytotoxic effects of representative Imidazo[1,2-a]pyridine derivatives against various cancer cell lines, with cisplatin included as a key reference compound. It is important to note that a comprehensive literature search did not yield specific cytotoxic data for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Therefore, this guide utilizes publicly available data from studies on structurally related Imidazo[1,2-a]pyridine compounds to provide a relevant comparative context.

Executive Summary

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties. Several studies have demonstrated that certain derivatives of this scaffold exhibit cytotoxic effects comparable to, and in some specific cases, superior to the well-established chemotherapeutic agent, cisplatin. The primary mechanism of action for many Imidazo[1,2-a]pyridine derivatives involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as AKT/mTOR and the p53 pathway. Cisplatin, a cornerstone of cancer chemotherapy, primarily exerts its cytotoxic effects by forming DNA adducts, which trigger DNA damage responses and lead to apoptosis. This guide will delve into the quantitative cytotoxic data, the experimental methodologies employed for these assessments, and the underlying signaling pathways.

Quantitative Comparison of Cytotoxic Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various Imidazo[1,2-a]pyridine derivatives compared to cisplatin across different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM) of DerivativeIC50 (µM) of CisplatinReference
Hybrid HB9 A549Lung Cancer50.5653.25[1]
Hybrid HB10 HepG2Liver Carcinoma51.5254.81[1]
Compound 16h HeLaCervical Cancer11.2611.56[2]
Compound 12c HeLaCervical Cancer11.578.07[2]
Compound 12i HeLaCervical Cancer12.258.07[2]
Compound IP-5 HCC1937Breast Cancer45Not specified in study[3][4]
Compound IP-6 HCC1937Breast Cancer47.7Not specified in study[3][4]

Experimental Protocols

The cytotoxic effects of Imidazo[1,2-a]pyridine derivatives and cisplatin are commonly evaluated using a variety of in vitro assays. Below are the detailed methodologies for the key experiments cited in the comparative data.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4–5×10³ cells per well) and allowed to adhere and grow for 24-48 hours.[5]

  • Compound Treatment: Cells are treated with increasing concentrations of the test compounds (e.g., Imidazo[1,2-a]pyridine derivatives or cisplatin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[5]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm or 585 nm) using a microplate reader.[5]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of both Imidazo[1,2-a]pyridine derivatives and cisplatin are mediated through the modulation of various intracellular signaling pathways, ultimately leading to cell death.

Cisplatin's Mechanism of Action

Cisplatin's primary mode of action involves its entry into the cell, where it becomes aquated and highly reactive.[6][7] It then forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA structure.[6][8] This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis.[1][8] The p53 tumor suppressor protein plays a crucial role in this process by activating downstream targets like p21, which induces cell cycle arrest, and pro-apoptotic proteins like Bax.[1]

cisplatin_pathway Cisplatin Cisplatin Cell_Membrane Cell Membrane Cisplatin->Cell_Membrane Enters Cell DNA_Adducts DNA Adducts Cell_Membrane->DNA_Adducts Forms p53 p53 Activation DNA_Adducts->p53 p21 p21 p53->p21 Bax Bax p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Bax->Apoptosis Induces

Caption: Cisplatin's cytotoxic signaling pathway.

Imidazo[1,2-a]pyridine Derivatives' Mechanism of Action

Several Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation.[4][5] Inhibition of this pathway can lead to the induction of apoptosis. Additionally, some derivatives have been observed to cause cell cycle arrest by increasing the expression of p53 and p21.[4][7] The induction of apoptosis is often confirmed by the increased activity of caspases, such as caspase-7 and caspase-8, and the cleavage of PARP.[3][4]

imidazopyridine_pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivative AKT_mTOR AKT/mTOR Pathway Imidazopyridine->AKT_mTOR Inhibits p53_p21 p53 & p21 Imidazopyridine->p53_p21 Upregulates Caspases Caspase Activation Imidazopyridine->Caspases Induces Apoptosis Apoptosis AKT_mTOR->Apoptosis Inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest Induces Caspases->Apoptosis Leads to

Caption: Cytotoxic signaling of Imidazo[1,2-a]pyridines.

Experimental Workflow

The general workflow for comparing the cytotoxic effects of these compounds is illustrated below.

experimental_workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with Imidazopyridine Derivatives and Cisplatin Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Data_Analysis Data Analysis & Comparison IC50->Data_Analysis Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Studies->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Studies->Signaling Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: In vitro cytotoxicity testing workflow.

References

A Comparative Guide to the Experimental Performance of Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These compounds are foundational to several commercially available drugs.[3][4] This guide provides an objective comparison of the performance of select imidazopyridine derivatives in anticancer and antibacterial applications, supported by experimental data. Detailed methodologies for key experiments are also presented to ensure reproducibility.

Anticancer Activity of Imidazopyridine Derivatives

Recent research has highlighted the potential of imidazopyridine derivatives as potent anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[5][6] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and PI3K/Akt pathways.[1][3]

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected imidazopyridine derivatives compared to Doxorubicin, a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
C188 MCF-7 (Breast)24.4Wnt/β-catenin signaling inhibition[1]
T47-D (Breast)23.0Wnt/β-catenin signaling inhibition[1]
IP-5 HCC1937 (Breast)45.0PI3K/Akt signaling inhibition[3][7]
Compound 12b Hep-2 (Laryngeal)11.0Not specified[6]
HepG2 (Liver)13.0Not specified[6]
MCF-7 (Breast)11.0Not specified[6]
A375 (Melanoma)11.0Not specified[6]
Doxorubicin Hep-2 (Laryngeal)10.0DNA intercalation[6]
HepG2 (Liver)1.5DNA intercalation[6]
MCF-7 (Breast)0.85DNA intercalation[6]
A375 (Melanoma)5.16DNA intercalation[6]
Signaling Pathway: Wnt/β-catenin Inhibition by C188

The imidazopyridine derivative C188 has been shown to exert its anticancer effects in breast cancer by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. C188 promotes the decrease of β-catenin expression and its nuclear localization by suppressing the phosphorylation of GSK-3β.[1]

Wnt_pathway_inhibition cluster_control Wnt Signaling (Active) cluster_inhibition Wnt Signaling Inhibition by C188 Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β_inactive GSK-3β (Inactive) Dishevelled->GSK-3β_inactive | β-catenin_stable β-catenin (Stable) β-catenin_nucleus β-catenin (Nucleus) β-catenin_stable->β-catenin_nucleus TCF/LEF TCF/LEF β-catenin_nucleus->TCF/LEF Gene_Expression Target Gene Expression TCF/LEF->Gene_Expression C188 C188 p-GSK-3β_suppressed p-GSK-3β (Suppressed) C188->p-GSK-3β_suppressed | GSK-3β_active GSK-3β (Active) β-catenin_degraded β-catenin (Degraded) GSK-3β_active->β-catenin_degraded No_Gene_Expression No Target Gene Expression β-catenin_degraded->No_Gene_Expression

Caption: Inhibition of the Wnt/β-catenin signaling pathway by the imidazopyridine derivative C188.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Imidazopyridine derivatives (e.g., C188, IP-5)

  • Cancer cell lines (e.g., MCF-7, HCC1937)

  • 96-well tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the imidazopyridine derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[4]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Antibacterial Activity of Imidazopyridine Derivatives

Imidazopyridine-based compounds have also emerged as a promising class of antibacterial agents, with activity against a range of pathogenic bacteria, including multi-drug resistant strains.[2] Their mechanisms of action can be diverse, including the inhibition of essential enzymes and disruption of cellular energy production.[2][8]

Comparative Analysis of Antibacterial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazopyridine derivatives against various bacterial strains, compared to the standard antibiotic Ciprofloxacin. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Mechanism of ActionReference
Derivative 4a S. aureus7.8Not specified[2]
Imidazopyridine-Oxadiazole Hybrid (8) S. aureus3.12Not specified[2]
Anti-mycobacterial Imidazopyridine M. tuberculosis(Potent, specific values vary)QcrB inhibition, ATP depletion[8]
Ciprofloxacin S. aureus(Varies by strain, typically ≤1)DNA gyrase inhibition[2]
Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

MIC_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Prepare_Drug Prepare 2-fold serial dilutions of Imidazopyridine derivative Start->Prepare_Drug Prepare_Bacteria Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Bacteria Inoculate_Plate Inoculate 96-well plate containing drug dilutions with bacterial suspension Prepare_Drug->Inoculate_Plate Prepare_Bacteria->Inoculate_Plate Incubate Incubate plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Imidazopyridine derivatives

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the imidazopyridine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 100 µL.

  • Include a positive control (wells with bacteria and no drug) and a negative control (wells with medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

References

Peer-reviewed studies on the efficacy of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The Imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] This has led to the development of numerous derivatives with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antitubercular effects.[1]

Anticancer Activity

Several studies have highlighted the potential of Imidazo[1,2-a]pyridine derivatives as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.

Comparative Efficacy of Anticancer Imidazo[1,2-a]pyridine Derivatives
Compound IDCancer Cell LineIC50 (µM)ComparatorComparator IC50 (µM)Reference
IP-5 HCC1937 (Breast)45--[3]
IP-6 HCC1937 (Breast)47.7--[3]
IP-7 HCC1937 (Breast)79.6--[3]
Compound 12b Hep-2 (Laryngeal)11DoxorubicinNot Specified[4][5]
HepG2 (Liver)13DoxorubicinNot Specified[4][5]
MCF-7 (Breast)11DoxorubicinNot Specified[4][5]
A375 (Melanoma)11DoxorubicinNot Specified[4][5]
Compound 15d A375P (Melanoma)< 0.06--[6]
Compound 17e A375P (Melanoma)< 0.06--[6]
Compound 18c A375P (Melanoma)< 0.06--[6]
Compound 18h A375P (Melanoma)< 0.06--[6]
Compound 18i A375P (Melanoma)< 0.06--[6]
Imidazo[1,2-a]pyridines 5-7 A375 (Melanoma)9.7 - 44.6--[7]
WM115 (Melanoma)9.7 - 44.6--[7]
HeLa (Cervical)9.7 - 44.6--[7]
Experimental Protocols: Anticancer Assays

The cytotoxic effects of these compounds were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[3][5][7]

  • Cell Lines: A variety of human cancer cell lines were used, including HCC1937 (breast), Hep-2 (laryngeal), HepG2 (liver), MCF-7 (breast), A375 (melanoma), WM115 (melanoma), and HeLa (cervical).[3][4][5][7]

  • Treatment: Cells were typically treated with increasing concentrations of the Imidazo[1,2-a]pyridine derivatives for a specified period, often 48 hours.[3][7]

  • Measurement: The MTT reagent is reduced by metabolically active cells to form a purple formazan product. The absorbance of this product is measured, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway

Some Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][7]

anticancer_pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Efficacy Testing cluster_invivo In Vivo (where applicable) Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Verification Structure_Verification Purification->Structure_Verification Cell_Culture Cell_Culture Structure_Verification->Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Efficacy_Assay Efficacy_Assay Compound_Treatment->Efficacy_Assay Data_Analysis Data_Analysis Efficacy_Assay->Data_Analysis Animal_Model Animal_Model Data_Analysis->Animal_Model Compound_Administration Compound_Administration Animal_Model->Compound_Administration Efficacy_Measurement Efficacy_Measurement Compound_Administration->Efficacy_Measurement Toxicity_Assessment Toxicity_Assessment Compound_Administration->Toxicity_Assessment

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to be aware of its associated hazards. This information is summarized from the Safety Data Sheet (SDS).

Hazard Summary Table:

Hazard ClassificationGHS Hazard CodePictogramDescription
Acute Toxicity, OralH302GHS07Harmful if swallowed.[1]
Skin SensitizationH317GHS07May cause an allergic skin reaction.[1]
Storage Class11Combustible Solids.[1]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2]

  • Safety goggles or a face shield.[2]

  • A laboratory coat.[2]

  • Work in a well-ventilated area or under a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[2][4]

Experimental Protocol for Waste Handling and Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or bases.[2][3]

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated hazardous waste container.[2]

  • Containerization:

    • Use a clearly labeled, sealable, and compatible container for waste collection.[3][5] The container should be in good condition, free from leaks or external contamination.[6]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[3][7]

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area.[2][8]

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[3]

  • Disposal:

    • Do not dispose of this compound down the drain.[8]

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][8] The final disposal will likely involve incineration at a permitted facility.[4]

Spill Management:

  • Small Spills: For minor spills, carefully sweep up the solid material.[9] Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container. Avoid generating dust.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS department for assistance.[2][5]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Waste Generated assess_sds Consult Safety Data Sheet (SDS) start->assess_sds identify_hazards Identify Hazards: - Acute Oral Toxicity (H302) - Skin Sensitizer (H317) - Combustible Solid assess_sds->identify_hazards ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat identify_hazards->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs

Caption: Disposal workflow for this compound.

By following these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Operational Guide for Handling Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation[1]. The parent compound, Imidazo[1,2-a]pyridine, is also known to cause skin, eye, and respiratory irritation[2].

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatWork in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is necessary.
Handling solid compound Chemical safety gogglesChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatWork in a certified chemical fume hood to avoid dust formation[3].
Handling solutions of the compound Chemical safety goggles. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatWork in a well-ventilated area. A chemical fume hood is recommended.
Cleaning spills Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant lab coat or apronA NIOSH-approved respirator with appropriate cartridges should be used.

Experimental Protocols: Safe Handling Procedures

2.1 General Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood[3].

  • Avoid the formation of dust when handling the solid form[3].

  • Prevent contact with skin, eyes, and clothing[3].

  • Wash hands thoroughly after handling the compound.

  • An emergency eyewash station and safety shower should be readily accessible.

2.2 Spill Cleanup:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep up the material and place it into a labeled container for disposal[3]. Avoid generating dust.

  • For liquid spills, use an inert absorbent material to contain the spill.

  • Ventilate the area and wash the spill site after the material has been collected.

Logical Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess the Task weighing Weighing Solid or Preparing Solution? start->weighing handling_solid Handling Solid? weighing->handling_solid Yes handling_solution Handling Solution? weighing->handling_solution No ppe_weighing Required PPE: - Chemical Goggles - Resistant Gloves - Lab Coat - Fume Hood / Respirator handling_solid->ppe_weighing spill Cleaning a Spill? handling_solution->spill No ppe_solution Required PPE: - Chemical Goggles - Resistant Gloves - Lab Coat - Well-ventilated area (Fume Hood recommended) handling_solution->ppe_solution Yes ppe_spill Required PPE: - Goggles & Face Shield - Resistant Gloves - Chemical-resistant Apron - Respirator spill->ppe_spill Yes end Proceed with Task Safely spill->end No ppe_weighing->end ppe_solid Required PPE: - Chemical Goggles - Resistant Gloves - Lab Coat - Fume Hood ppe_solid->end ppe_solution->end ppe_spill->end

Caption: PPE selection workflow for handling this compound.

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including any contaminated spill cleanup materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a separate, clearly labeled, and sealed container.

  • Disposal Route: Dispose of all waste through an approved hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.